Gluconic acid
説明
Structure
3D Structure
特性
CAS番号 |
157663-13-3 |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChIキー |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Color/Form |
NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |
密度 |
greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |
melting_point |
131.0 °C 131 °C 113-118°C |
他のCAS番号 |
133-42-6 526-95-4 10361-31-6 |
物理的記述 |
Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |
ピクトグラム |
Irritant |
関連するCAS |
10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |
賞味期限 |
TURNS YELLOW ON EXPOSURE TO LIGHT |
溶解性 |
1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |
同義語 |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
製品の起源 |
United States |
Foundational & Exploratory
The Dynamic Duo: A Technical Guide to the Equilibrium of Gluconic Acid and its Lactones
For researchers, scientists, and drug development professionals, a comprehensive understanding of the dynamic equilibrium between gluconic acid and its corresponding lactones is paramount for applications ranging from pharmaceutical formulations to food chemistry. This guide provides an in-depth exploration of the core principles governing this equilibrium, offering both theoretical insights and practical, field-proven methodologies for its characterization.
Introduction: The Interplay of Structure and Environment
Gluconic acid, an aldonic acid derived from glucose, exists in a dynamic, reversible equilibrium with its intramolecular esters, primarily glucono-δ-lactone and to a lesser extent, glucono-γ-lactone, in aqueous solutions.[1] This equilibrium is not static; it is a constantly shifting balance influenced by key environmental factors, most notably pH and temperature.[2] The lactones, being cyclic esters, are prone to hydrolysis, which leads to the formation of the open-chain gluconic acid. Conversely, under acidic conditions, gluconic acid can undergo intramolecular cyclization to reform the lactones.[3][4]
This seemingly simple interplay has profound implications. In drug development, the lactone form of a molecule can exhibit different biological activity and cell permeability compared to its open-chain carboxylic acid form.[5] In the food industry, the slow hydrolysis of glucono-δ-lactone (GDL) to gluconic acid provides a gradual and controlled decrease in pH, a property leveraged in leavening agents, acidulants, and curing agents.[2] Therefore, a precise understanding and ability to manipulate this equilibrium are critical for product efficacy, stability, and performance.
The Chemical Landscape: Structures and Pathways
The equilibrium primarily involves three key species: gluconic acid, glucono-δ-lactone (a six-membered ring), and glucono-γ-lactone (a five-membered ring). The δ-lactone is generally the more predominant and readily formed of the two lactones.[3]
Figure 1: The equilibrium between gluconic acid and its δ- and γ-lactones.
The interconversion between these forms is a continuous process. The hydrolysis of the lactones is a spontaneous reaction in aqueous solution, while the reverse lactonization is catalyzed by acid.[3]
Key Factors Influencing the Equilibrium
A nuanced understanding of the factors that shift this equilibrium is essential for its control.
-
pH: This is the most critical factor. In alkaline or neutral solutions, the equilibrium is overwhelmingly shifted towards the formation of the gluconate salt, with the lactones being unstable and rapidly hydrolyzed.[6] As the pH decreases into the acidic range, the equilibrium shifts towards the formation of the lactones.[3][4] This is because the protonation of the carboxylate group of gluconic acid facilitates the intramolecular nucleophilic attack by a hydroxyl group, leading to cyclization.
-
Temperature: An increase in temperature generally accelerates the rate of both hydrolysis and lactonization, allowing the equilibrium to be reached more quickly.[2][7] The position of the equilibrium itself can also be temperature-dependent, with higher temperatures often favoring the open-chain acid form due to the endothermic nature of lactone hydrolysis.
-
Concentration: The concentration of the solute can influence the equilibrium, particularly at high concentrations where intermolecular interactions may become more significant.
Experimental Characterization of the Equilibrium
To effectively study and control the gluconic acid-gluconolactone equilibrium, robust analytical methodologies are required. The choice of method often depends on the specific information sought (e.g., kinetics, equilibrium constants) and the available instrumentation.
Monitoring the Equilibrium: A Comparative Overview of Techniques
| Technique | Principle | Advantages | Limitations |
| Polarimetry | Measures the change in optical rotation as the equilibrium shifts. Gluconic acid and its lactones have different specific rotations.[6] | Non-invasive, allows for continuous monitoring. | Requires optically active species, can be influenced by other chiral molecules in the sample matrix. |
| pH-Stat Titration | Maintains a constant pH by adding an acid or base as the hydrolysis or lactonization reaction proceeds, consuming or releasing protons.[7] | Provides direct kinetic data, highly accurate for determining reaction rates. | Can be complex to set up, may not be suitable for very fast reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between the different chemical environments of the carbon or proton nuclei in the open-chain acid and the cyclic lactones.[3] | Provides detailed structural information, can quantify multiple species simultaneously. | Lower sensitivity compared to other methods, requires specialized equipment and expertise. |
| High-Performance Liquid Chromatography (HPLC) | Separates the different components of the mixture based on their affinity for a stationary phase, allowing for individual quantification.[4] | High sensitivity and specificity, can be coupled with various detectors (e.g., UV, MS). | Requires method development and validation, can be time-consuming. |
| Enzymatic Assays | Utilizes specific enzymes that react with either gluconic acid or the lactones, with the reaction progress monitored spectrophotometrically.[8] | Highly specific, can be very sensitive. | Enzyme activity can be affected by sample matrix components, may require sample pre-treatment. |
A Field-Proven Protocol: Enzymatic Determination of D-Gluconic Acid and D-Glucono-δ-lactone
This protocol is adapted from established enzymatic assay procedures and offers a reliable method for the individual quantification of D-gluconic acid and its δ-lactone.[8] The principle lies in the enzymatic conversion of D-gluconic acid to a product that can be measured spectrophotometrically. To determine the lactone concentration, it is first hydrolyzed to gluconic acid under alkaline conditions.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
-
D-Gluconic Acid/D-Glucono-δ-lactone assay kit (containing gluconate kinase, 6-phosphogluconate dehydrogenase, ATP, and NADP+)
-
Sodium hydroxide (2 M)
-
Perchloric acid (1 M, for sample deproteinization if necessary)
-
Potassium hydroxide (2 M, for neutralization)
Experimental Workflow:
Figure 2: Workflow for the enzymatic determination of gluconic acid and glucono-δ-lactone.
Step-by-Step Methodology:
-
Sample Preparation:
-
For the determination of "free" D-gluconic acid , use the sample directly.
-
For the determination of total D-gluconic acid (free + from lactone) , adjust the pH of a separate aliquot of the sample to approximately 11.0 with 2 M NaOH. Incubate at room temperature for 10 minutes to ensure complete hydrolysis of the lactone.[8]
-
-
Assay Procedure:
-
Pipette the appropriate volumes of buffer, NADP+/ATP solution, and the prepared sample (or hydrolyzed sample) into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after approximately 2 minutes.
-
Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).
-
Mix thoroughly and incubate for approximately 5-10 minutes at room temperature or 37°C to allow the reaction to go to completion.[9]
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the "free" and "total" samples, correcting for the blank.
-
The concentration of D-gluconic acid is proportional to ΔA. The exact calculation will depend on the extinction coefficient of NADPH and the volumes used, as specified in the assay kit protocol.
-
The concentration of D-glucono-δ-lactone is calculated by subtracting the concentration of "free" D-gluconic acid from the "total" D-gluconic acid concentration.
-
Causality Behind Experimental Choices:
-
Alkaline Hydrolysis: The choice of a high pH (~11) for the hydrolysis step is crucial because the hydroxide ion is a potent catalyst for the cleavage of the ester bond in the lactone, ensuring rapid and complete conversion to gluconate.[8]
-
Wavelength Selection: The measurement at 340 nm is specific for the formation of NADPH, which is produced in stoichiometric amounts to the D-gluconic acid present. This provides high specificity for the assay.[8]
-
Enzymatic Specificity: The use of gluconate kinase and 6-phosphogluconate dehydrogenase ensures that only D-gluconic acid is measured, preventing interference from other structurally similar compounds.[8]
Practical Implications and Applications
The ability to understand and manipulate the gluconic acid-gluconolactone equilibrium has significant practical implications across various industries:
-
Pharmaceuticals: In the formulation of drugs containing a lactone ring, such as certain camptothecin analogues, maintaining a low pH is critical to preserve the active lactone form and prevent hydrolysis to the less active carboxylate form.[5] Conversely, for prodrug strategies, the in-vivo hydrolysis of a lactone to release the active carboxylic acid can be a targeted delivery mechanism. The chelating properties of gluconic acid are also utilized in mineral supplements to enhance bioavailability.[10]
-
Food Industry: Glucono-δ-lactone is widely used as a food additive (E575).[2] Its slow hydrolysis to gluconic acid in aqueous media provides a gradual and controlled acidification, which is beneficial in:
-
Leavening agents for baked goods: The slow release of acid reacts with bicarbonate to produce carbon dioxide over a longer period, resulting in a finer crumb structure.
-
Cured meats: The gradual pH drop contributes to the preservation and color development of cured meat products.
-
Dairy products: It is used in the production of cheese and tofu to control the coagulation of proteins.
-
-
Biotechnology: In fermentation processes for the production of gluconic acid, controlling the pH is essential to maximize yield and prevent the accumulation of byproducts.[1][11]
Conclusion
The equilibrium between gluconic acid and its lactones is a fundamental chemical principle with far-reaching practical consequences. For scientists and researchers in drug development and other industrial fields, a thorough grasp of the factors influencing this equilibrium and the analytical tools to characterize it is not merely academic but a prerequisite for innovation and product optimization. By leveraging the insights and methodologies presented in this guide, professionals can better control and exploit this dynamic system to achieve their desired outcomes.
References
- ResearchGate. (n.d.). Kinetics and equilibrium constants of the gluconic acid-gluconolactone system.
-
Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]
- Parrott, A. R. (n.d.). HYDROLYSIS KINETICS OF GLUCONOLACTONES. Texas Tech University.
-
Zhang, Z., Gibson, P., Clark, S. B., Tian, G., Zanonato, P., & Rao, L. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. OSTI.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucono-δ-lactone. Retrieved from [Link]
- Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica, 36a, 417-422.
-
ResearchGate. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS | Request PDF. Retrieved from [Link]
- ResearchGate. (n.d.). Hydrogenation of gluconolactones in equilibrium with gluconic acid on ruthenium catalyst.
- MDPI. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans.
- National Center for Biotechnology Information. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 873123.
-
YouTube. (2018, May 11). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. Retrieved from [Link]
- ResearchGate. (n.d.). Healthcare Applications of Gluconic Acid: A Comprehensive Review and Insights.
- Royal Society of Chemistry. (n.d.). Biomaterials from sugars: ring-opening polymerization of a carbohydrate lactone.
- ResearchGate. (n.d.). (PDF) Optimization of enzymatic ring-opening copolymerizations involving δ-gluconolactone as monomer by experimental design.
-
Ygeia. (n.d.). D-Gluconic acid/ D-Glucono- -lactone. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical Research, 28(8), 1968–1977.
Sources
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans [mdpi.com]
Methodological & Application
Application Notes & Protocols: Enzymatic Production of Gluconic Acid using Glucose Oxidase
Introduction
Gluconic acid, a mild organic acid, and its salts (e.g., sodium gluconate, calcium gluconate) are valuable compounds with wide-ranging applications in the food, pharmaceutical, and construction industries.[1][2] They serve as acidity regulators, chelating agents, and mineral supplements.[3][4] While gluconic acid can be produced through chemical oxidation or microbial fermentation, the enzymatic process using glucose oxidase offers distinct advantages, including high specificity, operation under mild conditions, and near-quantitative conversion yields with minimal byproducts.[2][5][6]
This guide provides a comprehensive overview of the principles and methodologies for the production of gluconic acid from D-glucose, leveraging the catalytic power of glucose oxidase (GOx) in tandem with catalase. We will delve into the biochemical rationale, detail the critical process parameters, and provide step-by-step protocols for production and analysis, designed for researchers, scientists, and professionals in process and drug development.
Scientific Principles and Rationale
The enzymatic conversion of glucose to gluconic acid is a sophisticated and efficient cascade reaction primarily involving two key enzymes: Glucose Oxidase and Catalase.[5][7] The process is overwhelmingly performed using enzymes derived from the fungus Aspergillus niger, a microorganism classified as "generally recognized as safe" (GRAS) and utilized for the industrial production of various enzymes and organic acids.[6][8]
The Core Enzymatic Transformation
The conversion process occurs in two main stages:
-
Oxidation of Glucose: Glucose oxidase, a flavoprotein containing a Flavin Adenine Dinucleotide (FAD) cofactor, catalyzes the oxidation of the β-anomer of D-glucose using molecular oxygen as an electron acceptor.[3] This reaction yields D-glucono-δ-lactone and hydrogen peroxide (H₂O₂) as a significant byproduct.[7][9] GOx is highly specific to β-D-glucose; other sugars are oxidized at negligible rates.[3][10]
-
Hydrolysis to Gluconic Acid: The intermediate product, D-glucono-δ-lactone, subsequently hydrolyzes to D-gluconic acid. This step can occur spontaneously in the aqueous reaction medium but can also be accelerated by the enzyme gluconolactonase.[3][11]
The Critical Role of Catalase
The production of hydrogen peroxide in the primary reaction is a critical challenge. H₂O₂ is a strong oxidizing agent that can irreversibly damage and inactivate the glucose oxidase enzyme, leading to a rapid decline in process efficiency.[3][12] To mitigate this, catalase is introduced into the system. Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen (2H₂O₂ → 2H₂O + O₂).[5][11]
The inclusion of catalase provides a dual benefit:
-
Enzyme Protection: It removes the inactivating agent (H₂O₂), dramatically extending the operational stability and lifespan of the glucose oxidase.[11][12]
-
Oxygen Regeneration: It regenerates half a mole of oxygen for every mole of hydrogen peroxide decomposed. This partially replenishes the oxygen consumed in the initial oxidation step, which can be beneficial in systems where oxygen supply is a limiting factor.[5]
Below is a diagram illustrating the synergistic enzymatic pathway.
Caption: The synergistic action of Glucose Oxidase and Catalase.
Optimizing Reaction Parameters: The Causality Behind Choices
Achieving high yield and efficiency requires precise control over several environmental factors. The choices made are directly linked to the biochemical properties of the enzymes.
| Parameter | Optimal Range | Rationale & Field Insights |
| pH | 5.0 - 6.5 | Glucose oxidase from A. niger exhibits optimal activity in a slightly acidic environment.[10] The reaction itself produces gluconic acid, which will cause the pH to drop, inhibiting and eventually stopping the reaction.[11] Therefore, continuous pH control via the addition of an alkali (e.g., NaOH, KOH, CaCO₃) is non-negotiable for a successful bioconversion. This also has the benefit of directly producing the desired gluconate salt. |
| Temperature | 30 - 40°C | This range represents a balance between maximizing the enzymatic reaction rate and ensuring long-term enzyme stability.[13] While GOx can be active up to 60°C, prolonged exposure to higher temperatures can lead to irreversible denaturation and loss of activity.[3] |
| Dissolved Oxygen (DO) | > 20% Saturation | Molecular oxygen is a co-substrate for glucose oxidase.[3] A low DO level is often the primary rate-limiting factor in the process, especially at high glucose concentrations.[1][4] Efficient aeration through sparging and high agitation are crucial to maintain a sufficient oxygen transfer rate from the gas phase to the liquid phase. |
| Glucose Concentration | 15 - 30% (w/v) | Higher substrate concentrations are economically favorable as they lead to a more concentrated product stream, reducing downstream processing costs.[5] However, very high concentrations (>30%) can increase the viscosity of the medium, which impedes oxygen transfer and can be detrimental to the overall reaction rate.[5] |
Experimental Protocols
The following protocols provide a framework for lab-scale batch production and subsequent analysis.
Protocol 1: Batch Production of Sodium Gluconate
This protocol describes the production of sodium gluconate in a 2L stirred-tank bioreactor with automated pH control.
Materials & Equipment:
-
D-Glucose (high purity)
-
Glucose Oxidase from Aspergillus niger (e.g., Sigma-Aldrich G2133, ~15,000 units/g)
-
Catalase from bovine liver (e.g., Sigma-Aldrich C9322, ~2,000-5,000 units/mg)
-
Sodium Hydroxide (NaOH) solution, 4M, sterile
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
2L stirred-tank bioreactor with controllers for temperature, pH, and agitation
-
Air or pure oxygen supply with sparger and flow meter
-
Peristaltic pump for base addition
-
Calibrated pH probe and Dissolved Oxygen (DO) probe
Procedure:
-
Reactor Setup: Prepare 1.0 L of a 20% (w/v) D-glucose solution in 0.1 M sodium acetate buffer. Add this solution to the sterilized bioreactor vessel.
-
Parameter Equilibration: Set the reactor temperature to 35°C and agitation to 400 rpm. Begin sparging air at a rate of 1.0 vvm (volume of air per volume of liquid per minute) until the DO reading stabilizes (approaching 100% saturation).
-
pH Calibration & Control: Calibrate the pH probe and set the controller to maintain a pH of 5.5. Connect the controller to the peristaltic pump primed with the 4M NaOH solution.
-
Enzyme Addition: Add glucose oxidase (approx. 1,500 units per gram of glucose) and catalase (approx. 2,000 units per gram of glucose) to the reactor. This is the reaction start time (t=0).
-
Reaction Monitoring: The reaction will commence immediately. The production of gluconic acid will cause the pH to drop, triggering the automated addition of NaOH to maintain the setpoint. The consumption of oxygen will be indicated by a decrease in the DO reading.
-
Sampling: Aseptically withdraw samples (e.g., 2 mL) at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) for offline analysis of glucose and gluconate concentrations.
-
Reaction Completion: The reaction is considered complete when glucose is no longer detectable in the samples, or when NaOH consumption ceases. A typical run may last 12-24 hours, achieving >99% conversion.
-
Downstream Processing: After the reaction, the resulting sodium gluconate solution can be purified. Initial steps involve removing the enzyme proteins, which can be done via ultrafiltration.[1] The clarified solution can then be concentrated by evaporation and the sodium gluconate crystallized.[1]
Sources
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 4. Gluconic Acid | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 5. US5897995A - Enzymatic production of gluconic acid or its salts - Google Patents [patents.google.com]
- 6. open.uct.ac.za [open.uct.ac.za]
- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspergillus niger - Wikipedia [en.wikipedia.org]
- 9. primescholars.com [primescholars.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. helixchrom.com [helixchrom.com]
Application Notes and Protocols: Analytical Methods for Gluconic Acid Quantification In Vitro
Introduction
Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a key analyte in numerous fields, including the food and beverage industry, pharmaceuticals, and biotechnology.[1][2] In clinical diagnostics, its levels can be indicative of certain metabolic processes, while in industrial fermentation, it is a primary product that requires careful monitoring to optimize yield and quality.[3] The accurate in vitro quantification of gluconic acid is therefore paramount for quality control, process optimization, and research applications.
This document provides a comprehensive guide to the principal analytical methods for the quantification of gluconic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows. The protocols detailed herein are presented with an emphasis on the underlying scientific principles, ensuring that the user can not only execute the methods but also troubleshoot and adapt them to specific sample matrices.
Method Selection: A Comparative Overview
The choice of an analytical method for gluconic acid quantification is dictated by several factors, including the required sensitivity, specificity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key characteristics of the most widely employed techniques.
| Method | Principle | Throughput | Sensitivity | Specificity | Cost | Key Advantages | Key Limitations |
| Enzymatic Assay | Spectrophotometric measurement of NADPH produced in a coupled enzyme reaction.[4] | High | High (µM range)[2] | High for D-gluconic acid[4] | Low | Simple, rapid, and specific. | Susceptible to interference from sample matrix components that absorb at 340 nm. |
| HPLC-RID | Chromatographic separation followed by detection based on changes in refractive index.[5] | Medium | Moderate | Low | Medium | Universal detection for non-UV absorbing compounds. | Not suitable for gradient elution, temperature sensitive.[5] |
| HPLC-PAD | Anion-exchange chromatography with pulsed amperometric detection.[6][7] | Medium | High (mg/L range)[6][7] | High | High | High sensitivity and specificity without derivatization. | Requires specialized detector and alkaline mobile phase.[6][7] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary.[8] | High | High | High | Medium | Fast analysis times, low sample and reagent consumption.[9] | Requires careful sample preparation to remove interfering ions. |
| Colorimetric Assay | Formation of a colored complex that can be measured spectrophotometrically.[10] | High | High (µM range)[10] | Moderate | Low | Simple, rapid, and low-cost.[10] | Prone to interference from other reducing agents. |
Section 1: Enzymatic Quantification of D-Gluconic Acid
Principle of the Method
This method relies on a coupled enzymatic reaction that is highly specific for D-gluconic acid.[4] The assay can also be adapted to measure D-glucono-δ-lactone after alkaline hydrolysis.[4] The reactions are as follows:
-
Phosphorylation: D-Gluconate is phosphorylated by gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP) to form D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP).[4]
-
Oxidation: D-gluconate-6-phosphate is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[4]
The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[4]
Workflow Diagram
Caption: Workflow for the enzymatic quantification of D-gluconic acid.
Detailed Protocol
This protocol is adapted from commercially available kits and is suitable for both cuvette-based spectrophotometers and microplate readers.[2][4]
1.3.1. Reagents and Materials
-
Gluconate Assay Buffer
-
ATP Solution
-
NADP+ Solution
-
Gluconate Kinase (GK)
-
6-Phosphogluconate Dehydrogenase (6-PGDH)
-
D-Gluconic Acid Standard Solution (e.g., 1 g/L)
-
Distilled or deionized water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplates (clear, flat-bottom)
-
Pipettes and tips
1.3.2. Sample Preparation
-
General Consideration: The amount of D-gluconic acid in the sample aliquot should be between 0.8 and 50 µg.[4] This typically requires diluting the sample to a concentration between 0.08 and 0.5 g/L.[4]
-
Clear Liquid Samples: Can often be used directly after appropriate dilution.
-
Colored or Turbid Samples: May require clarification by centrifugation or filtration (e.g., 0.45 µm filter). For colored samples, a sample blank (without enzymes) is crucial.
-
Solid Samples: Accurately weigh a representative amount of the homogenized sample, dissolve in a known volume of distilled water, and clarify as needed.
-
Acidic Samples (e.g., wine, fruit juice): If using a significant volume of an undiluted acidic sample, adjust the pH to approximately 7.6 with NaOH and incubate for 30 minutes before the assay.[4]
-
For Total D-Glucono-δ-lactone and D-Gluconic Acid: Adjust the sample pH to >10 with NaOH and incubate for 10 minutes to ensure complete hydrolysis of the lactone to gluconate.[11] Neutralize before analysis.
1.3.3. Assay Procedure (Cuvette Method)
-
Pipette the following into cuvettes:
| Reagent | Blank (mL) | Standard (mL) | Sample (mL) |
| Distilled Water | 2.00 | 1.90 | As required |
| Gluconate Assay Buffer | 0.50 | 0.50 | 0.50 |
| ATP/NADP+ Solution | 0.20 | 0.20 | 0.20 |
| D-Gluconic Acid Standard | - | 0.10 | - |
| Sample | - | - | Up to 2.00 |
| Total Volume | 2.70 | 2.70 | Should be consistent |
-
Mix the contents of the cuvettes thoroughly and read the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding 0.05 mL of the combined GK/6-PGDH enzyme solution to each cuvette.
-
Mix well and incubate at room temperature for approximately 6 minutes.[4]
-
Read the final absorbance (A2) at 340 nm.
1.3.4. Calculation
-
Calculate the absorbance difference for the blank, standard, and samples: ΔA = A2 - A1.
-
Subtract the absorbance difference of the blank from that of the samples and standard: ΔA_corrected = ΔA_sample/standard - ΔA_blank.
-
Calculate the concentration of D-gluconic acid in the sample using the following formula:
Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution Factor
Self-Validation and Quality Control
-
Linearity: The assay should be linear over the range of 0.8 to 50 µg of D-gluconic acid per assay.[4] It is recommended to run a calibration curve with multiple standard concentrations to verify linearity in your specific instrument.
-
Specificity: The assay is highly specific for D-gluconic acid.[4]
-
Interference Check: If the reaction does not complete within the specified time (approx. 6 minutes), it may indicate interference.[4] To check for this, add a known amount of D-gluconic acid standard to a reacted sample cuvette; a significant increase in absorbance should be observed.[4]
-
Internal Standard: For complex matrices, including an internal standard can help identify and correct for interfering substances.[4]
Section 2: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique for the separation, identification, and quantification of gluconic acid, especially in complex mixtures.[12][13] The choice of column and detector is critical for achieving the desired separation and sensitivity.
HPLC with Refractive Index Detection (HPLC-RID)
2.1.1. Principle of the Method
This method separates organic acids on a specialized column, such as an Aminex HPX-87H, which is designed for this purpose.[12] The mobile phase is typically a dilute acid solution (e.g., sulfuric acid or phosphoric acid).[1][14] Detection is achieved using a Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting analyte.[5][15] Since gluconic acid has limited UV absorbance, RID is a suitable, albeit less sensitive, universal detector.[5]
2.1.2. Workflow Diagram
Caption: General workflow for HPLC-RID analysis of gluconic acid.
2.1.3. Detailed Protocol
This protocol provides a general framework for the analysis of gluconic acid using an organic acid column and RID.
-
HPLC system with an isocratic pump, autosampler, column oven, and Refractive Index Detector.
-
Organic acid analysis column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm).
-
Sulfuric acid or phosphoric acid, HPLC grade.
-
D-Gluconic acid standard.
-
HPLC grade water.
-
0.45 µm syringe filters.
-
Mobile Phase: 0.005 M H₂SO₄ in HPLC grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 - 60 °C (as recommended by the column manufacturer).
-
Detector Temperature: Same as the column oven or as recommended by the manufacturer.[16]
-
Injection Volume: 10 - 20 µL.
-
Run Time: Approximately 20-30 minutes.
-
Standard Preparation: Prepare a stock solution of D-gluconic acid (e.g., 1000 mg/L) in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 50, 100, 250, 500, 1000 mg/L). Filter all standards through a 0.45 µm syringe filter.
-
Sample Preparation: Dilute the sample as necessary with the mobile phase to bring the gluconic acid concentration within the calibration range. Centrifuge and/or filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[12]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID. This can take a significant amount of time.[16]
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Identify the gluconic acid peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration using the calibration curve generated from the peak areas of the standards.
HPLC with Pulsed Amperometric Detection (HPLC-PAD)
2.2.1. Principle of the Method
This highly sensitive method is particularly useful for samples with low concentrations of gluconic acid. It employs an anion-exchange column to separate the ionized gluconic acid from other components in the sample.[6][7] The mobile phase is typically a sodium hydroxide solution.[6][7] Detection is achieved with a pulsed amperometric detector (PAD) equipped with a gold electrode.[6][7] The PAD applies a series of potentials to the electrode to oxidize the analyte, and the resulting current is measured.
2.2.2. Key Parameters
-
Column: Anion-exchange column (e.g., Dionex CarboPac).[6]
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Performance: This method can achieve a limit of quantification (LOQ) as low as 2.0 mg/L.[6][7]
Section 3: Other Notable Methods
Capillary Electrophoresis (CE)
CE offers a rapid and efficient means of separating and quantifying organic acids, including gluconic acid.[8][9] The technique separates ions based on their size-to-charge ratio in a capillary filled with an electrolyte buffer under the influence of a high-voltage electric field.[8] CE provides high resolution, short analysis times, and requires minimal sample and reagent volumes.[9]
Colorimetric Methods
Simple and rapid colorimetric assays have been developed for gluconic acid detection. One such method is based on the reduction of an indigo carmine/ferric ion complex by the ferrous ion-gluconic acid complex formed in an alkaline medium.[10] This results in a color change from light blue to greenish-yellow, and the decrease in absorbance is proportional to the gluconic acid concentration.[10] This method offers a linear range of 3.6 µM to 900 µM with a limit of detection of 1.1 µM.[10]
Biosensors
Electrochemical biosensors provide a highly sensitive and selective platform for gluconic acid measurement.[17] These sensors typically immobilize an enzyme, such as gluconate dehydrogenase, on an electrode surface.[17] The enzymatic reaction produces an electrical signal that is proportional to the gluconic acid concentration. Amperometric biosensors have demonstrated linear ranges from 6.0 x 10⁻⁷ to 2.0 x 10⁻⁵ M with a detection limit of 1.9 x 10⁻⁷ M.[17]
Conclusion
The selection of an appropriate analytical method for the quantification of gluconic acid is a critical step in ensuring the accuracy and reliability of experimental results. For high-throughput screening and applications where specificity for D-gluconic acid is paramount, enzymatic assays offer an excellent combination of simplicity, speed, and sensitivity. When analyzing complex matrices or when the separation of multiple organic acids is required, HPLC-based methods, particularly with RID or PAD, provide robust and reliable solutions. Emerging techniques such as capillary electrophoresis and biosensors offer exciting possibilities for rapid, sensitive, and on-site analysis. By understanding the principles, advantages, and limitations of each method as detailed in these application notes, researchers and scientists can confidently select and implement the most suitable approach for their specific analytical needs.
References
-
Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE Assay Procedure. Megazyme. Retrieved from [Link]
-
Castellari, M., et al. (2006). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. Retrieved from [Link]
-
Lincoln University. (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE. Retrieved from [Link]
-
Lan, Y., et al. (2019). Development of Rapid Colorimetric Assay for Detection of Gluconic Acid Using Iron(Ⅱ) and Indigo Carmine. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Retrieved from [Link]
-
R-Biopharm. (n.d.). D-Gluconic acid/ D-Glucono-δ-lactone. Ygeia. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone.
-
SIELC Technologies. (n.d.). Gluconic acid. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Retrieved from [Link]
-
VITIS - Journal of Grapevine Research. (2015). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. Retrieved from [Link]
-
CORE. (n.d.). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. Retrieved from [Link]
-
TSI Journals. (n.d.). D-gluconic acid in fermentation broth by HPLC. Retrieved from [Link]
-
Seoul National University. (2021). Establishment and validation of an optimized analytical method for ferrous gluconic acid in health functional foods using HPLC-ELSD and LC/MS. Retrieved from [Link]
-
MDPI. (2024). A Novel Biosensor for the Detection of Glucose Concentration Using the Dual-Peak Long Period Grating in the Near- to Mid-Infrared. Retrieved from [Link]
-
NIH. (n.d.). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Retrieved from [Link]
-
Megazyme. (n.d.). D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit. Retrieved from [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions. Retrieved from [Link]
-
PMC. (2024). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. Retrieved from [Link]
-
ACS Publications. (2007). Integrated Electrochemical Gluconic Acid Biosensor Based on Self-Assembled Monolayer-Modified Gold Electrodes. Application to the Analysis of Gluconic Acid in Musts and Wines. Retrieved from [Link]
-
ResearchGate. (n.d.). A The UV–Vis absorption spectra of the solutions obtained by gluconic acid–specific colorimetric assay. Retrieved from [Link]
-
R-Biopharm. (n.d.). Enzytec™ Generic D-Gluconic acid. Retrieved from [Link]
-
NIH. (n.d.). A Critical Review of Electrochemical Glucose Sensing: Evolution of Biosensor Platforms Based on Advanced Nanosystems. Retrieved from [Link]
-
OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). Retrieved from [Link]
-
Lumex Analytics GmbH. (n.d.). Analysis of organic acids in beer by capillary electrophoresis. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Glucose Biosensors: An Overview of Use in Clinical Practice. Retrieved from [Link]
-
Scribd. (n.d.). D-Glucuronic Acid and D-Galacturonic Acid, UV Method. Retrieved from [Link]
-
NIH. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2016). Multienzyme Amperometric Gluconic Acid Biosensor Based on Nanocomposite Planar Electrodes for Analysis in Musts and Wines. Retrieved from [Link]
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymatic Determination of Total d-Gluconic Acid in Honey. Retrieved from [Link]
-
SpringerLink. (n.d.). Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Retrieved from [Link]
-
Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector. Retrieved from [Link]
-
Oxford Academic. (n.d.). Capillary electrophoresis for rapid profiling of organic acidurias. Retrieved from [Link]
Sources
- 1. Gluconic acid | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 8. Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III) | OIV [oiv.int]
- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. ygeia.cl [ygeia.cl]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 14. shodex.com [shodex.com]
- 15. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 16. jascoinc.com [jascoinc.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Robust Quantification of Gluconic Acid in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of gluconic acid in complex fermentation broth matrices. Accurate monitoring of gluconic acid is critical for process optimization, yield calculation, and quality control in various biotechnological productions, including the manufacturing of food additives, pharmaceuticals, and biofuels.[1] The described protocol emphasizes a robust sample preparation procedure to mitigate matrix effects, followed by a reliable isocratic HPLC separation on a dedicated organic acid column with Ultraviolet (UV) detection. This methodology provides a self-validating system for researchers, scientists, and drug development professionals, ensuring trustworthy and reproducible results.
Introduction: The Significance of Gluconic Acid Monitoring
Gluconic acid, a mild organic acid, is a key metabolite in numerous microbial fermentation processes, often produced through the enzymatic oxidation of glucose.[2] Its accumulation or depletion serves as a vital indicator of microbial activity, substrate utilization, and overall fermentation efficiency. Therefore, a precise and accurate analytical method for its quantification is indispensable for real-time process monitoring and control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its speed, selectivity, and sensitivity.[3] This application note provides a comprehensive guide, from sample preparation to data analysis, for the successful implementation of an HPLC method for gluconic acid determination in fermentation broth.
Principle of the Method
This method employs reversed-phase HPLC to separate gluconic acid from other components in the fermentation broth. The separation is achieved on a specialized organic acid column, which is designed for the analysis of hydrophilic organic acids.[2] An isocratic mobile phase with an acidic pH ensures that the gluconic acid is in its protonated form, allowing for optimal retention and sharp peak shapes.[4] Detection is performed using a UV detector at a low wavelength (typically 210 nm), where the carboxyl group of gluconic acid exhibits absorbance.[3] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, nylon or PVDF)
-
HPLC vials and caps
-
-
Chemicals:
-
Gluconic acid standard (≥99% purity)
-
HPLC grade water
-
Metaphosphoric acid or Sulfuric acid (for mobile phase preparation)
-
Acetonitrile (HPLC grade, optional for some methods)
-
Potassium dihydrogen phosphate (for buffered mobile phase, if required)
-
-
Chromatographic Column:
Experimental Protocols
Preparation of Mobile Phase and Standards
Mobile Phase Preparation (Example: 0.005 M H₂SO₄):
-
Carefully add 0.27 mL of concentrated sulfuric acid to approximately 900 mL of HPLC grade water in a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
Degas the mobile phase using vacuum filtration or sonication for at least 15 minutes before use. The acidic pH is crucial for keeping the organic acids in their undissociated form for proper separation.[4]
Standard Stock Solution (1000 mg/L):
-
Accurately weigh 100 mg of gluconic acid standard.
-
Dissolve it in 100 mL of HPLC grade water in a volumetric flask. This stock solution can be stored at 4°C for several weeks.
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to cover the expected concentration range of gluconic acid in the fermentation samples (e.g., 10, 50, 100, 250, 500 mg/L).
Sample Preparation
The complex nature of fermentation broth necessitates a thorough sample preparation to remove proteins, cells, and other interfering substances that can damage the HPLC column and affect the accuracy of the results.
-
Cell Removal: Centrifuge a representative sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.
-
Protein Precipitation (if necessary): If the broth has a high protein content, add an equal volume of a precipitating agent like 10% trichloroacetic acid (TCA) or 2% metaphosphoric acid to the supernatant.[6] Vortex and let it stand for 10 minutes, then centrifuge again.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4] This step is critical to remove any remaining particulate matter.
-
Dilution: Depending on the expected concentration of gluconic acid, dilute the filtered sample with the mobile phase to fall within the range of the calibration curve.
Figure 1: Overall workflow for HPLC analysis of gluconic acid.
HPLC Method and Parameters
The following table summarizes a typical set of HPLC parameters for gluconic acid analysis. These may need to be optimized depending on the specific column and HPLC system used.
| Parameter | Recommended Setting | Rationale |
| Column | Aminex HPX-87H (300 x 7.8 mm) or equivalent | Specifically designed for organic acid separation, providing excellent resolution.[2] |
| Mobile Phase | Isocratic, 0.005 M Sulfuric Acid | Maintains an acidic pH to ensure gluconic acid is in its protonated form for good retention and peak shape.[7] |
| Flow Rate | 0.6 mL/min | A typical flow rate for this column dimension, providing a balance between analysis time and resolution. |
| Column Temperature | 55-65 °C | Higher temperatures can improve peak shape and reduce retention times for organic acids. |
| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |
| Detector | UV/DAD | |
| Wavelength | 210 nm | At this wavelength, the carboxyl functional group of gluconic acid absorbs UV light, allowing for sensitive detection.[3] |
| Run Time | ~15-20 minutes | Sufficient to elute gluconic acid and other common organic acids in fermentation broth. |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of gluconic acid against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is desirable for a reliable calibration.[8]
-
Sample Analysis: Inject the prepared fermentation broth samples.
-
Quantification: Identify the gluconic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Integrate the peak area and use the equation from the calibration curve to calculate the concentration of gluconic acid in the injected sample.
-
Final Concentration: Account for any dilution factors used during sample preparation to determine the original concentration of gluconic acid in the fermentation broth.
System Suitability and Validation
To ensure the reliability of the results, perform regular system suitability tests. This should include:
-
Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of the peak area and retention time of less than 2%.
-
Tailing Factor: The tailing factor for the gluconic acid peak should ideally be between 0.9 and 1.5.
-
Theoretical Plates: A high number of theoretical plates indicates good column efficiency.
Method validation should be performed according to established guidelines and may include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Column contamination, mobile phase pH too high, column aging. | Flush the column with a strong solvent, ensure mobile phase pH is sufficiently low, replace the column if necessary. |
| Split Peaks | Channeling in the column, partially blocked frit. | Reverse flush the column, check for blockages in the system. |
| Baseline Drift | Column not equilibrated, temperature fluctuations, mobile phase contamination. | Allow sufficient time for column equilibration, ensure stable column temperature, use fresh, high-purity mobile phase. |
| Ghost Peaks | Carryover from previous injections, contaminated mobile phase. | Run blank injections between samples, prepare fresh mobile phase. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of gluconic acid in fermentation broth. Adherence to the prescribed sample preparation and chromatographic conditions will ensure accurate and reproducible data, which is essential for effective monitoring and optimization of fermentation processes. The principles of this method can also be adapted for the analysis of other organic acids commonly found in fermentation media.
References
-
Shodex. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Shodex HPLC Columns. Retrieved from [Link]
-
Castellari, M., et al. (2009). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. HELIX Chromatography. Retrieved from [Link]
- Li, J., et al. (2016). Method for quantitative detection of gluconic acids and glucono lactone. Google Patents.
-
Heatherbell, D. A. (1995). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE. Retrieved from [Link]
-
Castellari, M., et al. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. CORE. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Glucose, Glucuronic and Gluconic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]
-
Castellari, M., et al. (2015). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research. Retrieved from [Link]
-
Chakir, S., et al. (1987). High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin. PubMed. Retrieved from [Link]
-
Szymańska, E., et al. (2021). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. PMC. Retrieved from [Link]
-
Sun, S. F., et al. (2007). D-gluconic acid in fermentation broth by. TSI Journals. Retrieved from [Link]
-
Wang, Y., et al. (2010). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Juric, A., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Semantic Scholar. Retrieved from [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. Retrieved from [Link]
-
Tilahun, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]
-
Unnam, S., et al. (2015). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. Retrieved from [Link]
-
NREL. (2021). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Agilent. Retrieved from [Link]
-
Sánchez-Machado, D. I., et al. (2008). Quantification of Organic Acids in Fermented Shrimp Waste by HPLC. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Retrieved from [Link]
-
Cvetanović, A., et al. (2017). Standard calibration curve of the HPLC-grade glucuronic acid. ResearchGate. Retrieved from [Link]
-
da Silva, A. G. M., et al. (2020). improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. ResearchGate. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gluconic Acid in the Food and Beverage Industry
Introduction: Unveiling the Versatility of a Mild Organic Acid
Gluconic acid (C₆H₁₂O₇), a naturally occurring organic acid, is a cornerstone ingredient in the modern food and beverage industry.[1] Found in fruits, honey, and wine, it is commercially produced through the fermentation of glucose.[2] Unlike stronger organic acids, gluconic acid is prized for its mild, refreshing taste and its multifaceted functionalities.[3] This guide provides an in-depth exploration of the scientific principles and practical applications of gluconic acid and its derivatives, particularly glucono-delta-lactone (GDL), offering detailed protocols for researchers, scientists, and product development professionals. This document will delve into its roles as an acidulant, chelating agent, leavening agent, and pH control agent, providing a comprehensive understanding of its utility in creating safe, stable, and high-quality food and beverage products.
Core Physicochemical Properties and In-Situ Behavior
Gluconic acid in aqueous solutions exists in equilibrium with its cyclic ester, glucono-delta-lactone (GDL). This equilibrium is pivotal to its functionality, especially in applications requiring a gradual and controlled acidification process. GDL, a white crystalline powder, hydrolyzes in the presence of water to form gluconic acid. This slow hydrolysis is a key attribute leveraged in various food processing applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₇ | [1] |
| Appearance | Colorless to light yellow solution (50% aqueous) | |
| Taste Profile | Mildly acidic, less tart than citric acid | [3] |
| pKa | 3.86 | |
| Solubility | Freely soluble in water | [4] |
Application I: The Chelating Agent - Mastering Mineral Control
One of the most powerful functionalities of gluconic acid is its ability to chelate metal ions. The gluconate anion effectively sequesters divalent and trivalent metal cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and magnesium (Mg²⁺), preventing them from participating in undesirable reactions that can compromise product quality.[5] This includes preventing the formation of mineral scales, stabilizing color, and preventing turbidity.
Mechanism of Chelation
The gluconate ion possesses a carboxyl group and multiple hydroxyl groups that act as ligands, forming stable coordinate bonds with metal ions. This effectively "traps" the metal ion within a ring-like structure, rendering it chemically inert in the food matrix.
Caption: Leavening mechanism of GDL with sodium bicarbonate.
Application Protocol: Chemically Leavened Quick Bread
Objective: To evaluate the performance of GDL as a leavening acid in a quick bread formulation.
Materials:
-
All-purpose flour
-
Sugar
-
Salt
-
Baking soda (Sodium Bicarbonate)
-
Glucono-delta-lactone (GDL)
-
Milk
-
Vegetable oil
-
Eggs
-
Standard baking equipment (mixing bowls, loaf pan, oven)
Formulation:
| Ingredient | Baker's Percentage |
| All-purpose flour | 100% |
| Sugar | 30% |
| Salt | 2% |
| Sodium Bicarbonate | 2% |
| GDL | 4% |
| Milk | 60% |
| Vegetable Oil | 15% |
| Eggs | 20% |
Note: The neutralizing value (NV) of GDL is approximately 45, meaning 100 parts of GDL will neutralize 45 parts of sodium bicarbonate. The ratio of GDL to sodium bicarbonate is often around 2:1 by weight to ensure complete reaction and a neutral final pH. [6][7] Protocol:
-
Dry Ingredient Blending: In a large bowl, thoroughly mix the flour, sugar, salt, sodium bicarbonate, and GDL. [2]Ensure even distribution of the leavening agents.
-
Wet Ingredient Combination: In a separate bowl, whisk together the milk, vegetable oil, and eggs.
-
Dough Formation: Add the wet ingredients to the dry ingredients and mix until just combined. Avoid overmixing.
-
Panning: Immediately transfer the batter to a greased loaf pan.
-
Baking: Bake in a preheated oven at 175°C (350°F) for 45-55 minutes, or until a wooden skewer inserted into the center comes out clean.
-
Cooling and Evaluation: Allow the bread to cool before slicing. Evaluate the final product for volume, crumb structure, and taste.
Self-Validation:
-
Volume Measurement: Measure the specific volume of the baked loaf (volume/weight). Compare with a control using a different leavening acid.
-
Crumb Analysis: Visually inspect the crumb structure for uniformity of air cells.
-
pH Measurement: Measure the pH of the final product to ensure it is near neutral (pH 7.0-7.5). A pH outside this range may indicate an improper balance of leavening acid and base.
-
Sensory Evaluation: Conduct a sensory panel to assess the taste, texture, and overall acceptability of the quick bread.
Application III: The Acidulant and Flavor Enhancer - Tailoring Taste Profiles in Beverages
Gluconic acid's mild acidity makes it an excellent choice for beverages where a sharp, tart taste is undesirable. [3]It imparts a refreshing, smooth sourness that can enhance fruit flavors without overpowering them.
Comparative Acidity Profile
| Acidulant | Relative Sourness | Flavor Profile |
| Citric Acid | High | Sharp, tart |
| Malic Acid | Medium-High | Smooth, lingering sourness |
| Gluconic Acid | Low | Mild, clean, refreshing |
| Phosphoric Acid | High | Astringent, sharp |
Application Protocol: Sensory Evaluation of a Lemonade Formulation
Objective: To compare the sensory attributes of a lemonade formulated with gluconic acid versus a standard formulation with citric acid.
Materials:
-
Lemon juice concentrate
-
Sucrose
-
Citric acid
-
Gluconic acid (50% solution)
-
Distilled water
-
Sensory evaluation booths and software
Protocol:
-
Formulation Preparation:
-
Control (Citric Acid): Prepare a standard lemonade formulation, for example: 10% lemon juice concentrate, 10% sucrose, 0.3% citric acid, and 79.7% water.
-
Test (Gluconic Acid): Prepare a second formulation replacing the citric acid with gluconic acid. Due to its lower perceived sourness, a higher concentration of gluconic acid will be needed to achieve a similar level of acidity. Start with a concentration of 0.6% gluconic acid (50% solution) and adjust based on preliminary sensory testing.
-
-
Sample Coding and Presentation: Code the samples with random three-digit numbers and present them to the panelists in a randomized order.
-
Sensory Panel:
-
Recruit and train a sensory panel (n=10-12) to evaluate the samples.
-
Use a quantitative descriptive analysis (QDA) method to evaluate attributes such as sourness intensity, sweetness intensity, lemon flavor intensity, aftertaste, and overall liking on a 15-cm line scale.
-
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the two formulations.
Self-Validation:
-
Instrumental Analysis: Measure the pH and titratable acidity of both formulations to correlate with the sensory data.
-
Panelist Consistency: Monitor the performance of the sensory panelists for consistency and repeatability.
-
Consumer Preference Testing: For a more comprehensive evaluation, conduct a consumer preference test with a larger, untrained population to determine overall acceptability.
Application IV: Struvite Prevention in Canned Seafood
Struvite (magnesium ammonium phosphate) crystals can form in canned seafood, resembling glass shards and leading to consumer complaints. While not harmful, their presence is a significant quality defect. The chelating properties of gluconic acid can be employed to prevent the formation of these crystals.
Mechanism of Struvite Inhibition
Struvite formation requires the presence of magnesium, ammonium, and phosphate ions in a specific crystalline structure. Gluconic acid's ability to chelate magnesium ions prevents them from being available to participate in the crystallization process.
Application Protocol: Prevention of Struvite in Canned Tuna
Objective: To prevent the formation of struvite crystals in canned tuna during thermal processing and storage.
Materials:
-
Raw tuna loins
-
Salt (NaCl)
-
Gluconic acid (50% solution) or sodium gluconate powder
-
Canning equipment (cans, seamer, retort)
Protocol:
-
Brine Preparation: Prepare a brine solution containing salt and gluconic acid or sodium gluconate. A typical starting concentration would be 0.1-0.5% gluconic acid in the final product.
-
Packing: Pack the raw tuna into cans.
-
Brine Addition: Add the prepared brine to the cans.
-
Seaming and Retorting: Seal the cans and process them in a retort according to standard thermal processing guidelines for canned tuna to ensure commercial sterility.
-
Storage and Evaluation: Store the canned tuna at ambient temperature. Periodically open and inspect samples over the product's shelf life for the presence of struvite crystals.
Self-Validation:
-
Control Samples: Prepare a batch of canned tuna without the addition of gluconic acid to serve as a control.
-
Accelerated Shelf-Life Testing: Store a subset of samples at an elevated temperature (e.g., 37°C) to accelerate any potential crystal formation.
-
Microscopic Examination: Use a microscope to examine the contents of the cans for the presence of any crystalline structures.
Quantitative Analysis of Gluconic Acid
Accurate determination of gluconic acid concentration is crucial for quality control and regulatory compliance. Enzymatic assay kits provide a highly specific and sensitive method for this purpose.
Protocol: Enzymatic Determination of D-Gluconic Acid in Wine
Principle: D-Gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm. [3] Materials:
-
Enzymatic assay kit for D-gluconic acid (containing buffer, ATP, NADP⁺, GK, and 6-PGDH)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Micropipettes
-
Wine sample
Protocol:
-
Sample Preparation: If the wine sample is turbid, clarify it by centrifugation or filtration. If the expected gluconic acid concentration is high, dilute the sample with distilled water. For samples containing GDL, adjust the pH to ~11 with 2M NaOH and incubate for 10 minutes to hydrolyze the GDL to gluconic acid before neutralizing. [3]2. Assay Procedure:
-
Pipette the buffer, NADP⁺/ATP solution, sample (or standard), and water into a cuvette as per the kit instructions.
-
Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized (2-3 minutes).
-
Start the reaction by adding the 6-PGDH enzyme solution.
-
Mix and incubate for 5-10 minutes.
-
Add the GK enzyme solution.
-
Read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 15-20 minutes). [8]3. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the standard.
-
Determine the concentration of gluconic acid in the sample using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) x Concentration_standard
-
Self-Validation:
-
Standard Curve: For enhanced accuracy, prepare a standard curve with multiple concentrations of the D-gluconic acid standard.
-
Spike and Recovery: Spike a known amount of gluconic acid into a sample and measure the recovery to assess the accuracy of the method in the specific sample matrix.
-
Control Samples: Analyze control samples with known gluconic acid concentrations in each batch of assays.
Conclusion: A Multifunctional Tool for Food Innovation
Gluconic acid and its derivatives are indispensable tools for the food and beverage industry. Their mild taste profile, coupled with powerful chelating and controlled acidification properties, allows for a wide range of applications, from improving the stability and safety of dairy and seafood products to enhancing the texture and volume of baked goods. The protocols outlined in this guide provide a framework for the effective utilization of gluconic acid and GDL, empowering researchers and product developers to innovate and create high-quality food and beverage products that meet the demands of today's consumers.
References
-
Agriculture Institute. (2024). Cleaning-In-Place (CIP) Process: Step-by-Step Guide. [Link]
-
IOSR Journal of Environmental Science, Toxicology and Food Technology. (n.d.). Cleaning-In-Place (CIP) System in Dairy Plant- Review. [Link]
-
Scribd. (n.d.). CIP in Dairy 1748312471. [Link]
-
Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. [Link]
-
Recipipe. (2025). Glucono-Delta-Lactone (GDL) in the Baking Industry: A Natural Acidifier and Leavening Aid. [Link]
-
Scribd. (n.d.). 20.) Calcium Gluconate: - (A) Manufacturing Process. [Link]
-
Journal of Food Science and Technology. (n.d.). A Simple Laboratory Technique for Comparing Performance of Baking Powders. [Link]
-
ResearchGate. (n.d.). Quantitative Assessment of the Shelf Life of Fruit Juices. [Link]
-
ResearchGate. (2025). Production Technology for Adding GDL (Glucono Delta Lactone) to Soy-Based Foods. [Link]
-
ResearchGate. (2025). Cleaning-In-Place (CIP) System in Dairy Plant- Review. [Link]
-
ResearchGate. (2025). Sensory, Physical and Chemical Properties of Canned Peaches. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Results of sensory analysis of lemonade samples. [Link]
-
International Organisation of Vine and Wine. (n.d.). Determination of D-gluconic acid in wines and musts by automated enzymatic method (Type-II). [Link]
-
MDPI. (n.d.). Research Progress on Tofu Coagulants and Their Coagulation Mechanisms. [Link]
-
Vintessential Laboratories. (2017). ENZYMATIC TEST KIT FOR THE DETERMINATION OF D-GLUCONIC ACID IN GRAPE JUICE AND WINE. [Link]
- Google Patents. (n.d.). US6379730B1 - Method for the prevention of struvite in fish.
-
National Institutes of Health. (n.d.). Functional quality evaluation and shelf life study of synbiotic yacon juice. [Link]
-
ResearchGate. (n.d.). Sensory evaluation from formulations of lemon soft drinks after.... [Link]
-
MDPI. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. [Link]
-
BAKERpedia. (n.d.). Glucono Delta Lactone (GDL). [Link]
-
ResearchGate. (n.d.). Effects of Chemical Leavening on Yellow Cake Properties. [Link]
-
ICL Food Specialties. (n.d.). Leavening - It's a Simple Equation. [Link]
-
Journal of Food Science and Technology. (n.d.). A Study of the effect of glucono delta lactone concentration (GDL) on the koro curd productionfrom koro bean. [Link]
-
CORE. (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. [Link]
-
MDPI. (n.d.). Shelf-Life Extension of Wood Apple Beverages Maintaining Consumption-Safe Parameters and Sensory Qualities. [Link]
-
National Institutes of Health. (n.d.). Interactions of Lemon, Sucrose and Citric Acid in Enhancing Citrus, Sweet and Sour Flavors. [Link]
-
ResearchGate. (2025). Struvite scale formation and control. [Link]
-
PMP Fermentation Products. (n.d.). GLUCONO DELTA LACTONE. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). The Effect of the Citric and Malic Acid Additives on the Storage Stability and Sensory Parameters in Lemonade. [Link]
-
MDPI. (n.d.). Development of Novel Canned Peaches (Fercluse Variety) as a Healthy and Possible Diabetic Food Choice. [Link]
-
Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. [Link]
-
BAKERpedia. (n.d.). Chemical Leavening Formulation. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). Effect of storage and Preservatives on Antioxidant Status of some Refrigerated Fruit Juices. [Link]
-
National Institutes of Health. (2022). Influence of calcium sulfate incorporated with gluconolactone coagulant on the quality of whole soybean flour tofu. [Link]
-
International Association for Food Protection. (n.d.). A Strategy for Controlling Histamine Formation at Tuna Precooking. [Link]
-
Medium. (2025). Application of Glucono Delta-Lactone (GDL) in Baking. [Link]
- Google Patents. (n.d.). EP1516624A1 - Method of producing calcium gluconolactate, compositions, processes and uses of same.
- Google Patents. (n.d.). WO2016154734A1 - Canola based tofu product and method.
-
MDPI. (n.d.). Conventional vs. Organic: Evaluation of Nutritional, Functional and Sensory Quality of Citrus limon. [Link]
-
UL Prospector. (2015). Chemical Leavening: Predictable & Effective. [Link]
-
Struvite Removal. (n.d.). Struvite Precipitation and Formation in Wastewater. [Link]
-
eGyanKosh. (n.d.). unit 15 cleaning-in-place (cip). [Link]
-
ResearchGate. (2025). Organic Acid Changes During Ripening of Processing Peaches. [Link]
-
ResearchGate. (n.d.). Gluconic acid: Properties, production methods and applications—An excellent opportunity for agro-industrial by-products and waste bio-valorization. [Link]
-
Scribd. (n.d.). Processing and Preservation of Fruit Juices Using Natural Preservatives For Their Shelf Life Extension. [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical method of obtaining calcium-gluconate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sodium Gluconate?. [Link]
-
Wikipedia. (n.d.). Gluconic acid. [Link]
Sources
- 1. Gluconic acid - Wikipedia [en.wikipedia.org]
- 2. Glucono-Delta-Lactone (GDL) in the Baking Industry: A Natural Acidifier and Leavening Aid — tan nov [tannov.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. fao.org [fao.org]
- 5. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 6. pmpinc.com [pmpinc.com]
- 7. Application of Glucono Delta-Lactone (GDL) in Baking | E575 Leavening Agent - Shandong Zhongxing Food Technology Co., Ltd [sdfxfood.com]
- 8. vintessential.com.au [vintessential.com.au]
Application Notes & Protocols: Gluconic Acid and Its Salts as High-Performance Concrete Admixtures
These application notes provide a comprehensive technical guide for researchers, material scientists, and professionals in the construction industry on the utilization of gluconic acid and its primary salt, sodium gluconate, as chemical admixtures for hydraulic-cement concrete. This document elucidates the underlying chemical mechanisms, details their effects on concrete properties, and provides standardized protocols for evaluation and application.
Introduction: The Role of Gluconates in Advanced Concrete Technology
Gluconic acid, an organic acid derived from glucose, and its salt, sodium gluconate, are highly effective chemical admixtures used to modify and enhance the properties of fresh and hardened concrete.[1][2] Primarily classified as set retarders and water reducers, they are indispensable in demanding construction scenarios such as hot-weather concreting, long-distance transportation of ready-mix concrete, and the production of high-performance concrete.[3][4]
Sodium gluconate, a white or light yellow crystalline powder, is highly soluble in water and is non-corrosive, non-toxic, and biodegradable.[1] Its incorporation into a concrete mix offers several key advantages:
-
Extended Workability: Delays the initial and final setting times, providing a longer window for transportation, placement, and finishing.[1][5]
-
Improved Strength: Facilitates a reduction in the water-cement ratio, which is a primary determinant of concrete strength and durability.[5][6]
-
Enhanced Durability: Contributes to a more refined pore structure and reduced permeability.
-
Reduced Segregation and Bleeding: Improves the cohesiveness of the concrete mixture.[6]
These attributes make gluconates a critical component in modern concrete technology, enabling greater control over concrete's plastic and hardened properties.
Mechanism of Action: A Multi-faceted Interaction with Cement Hydration
The efficacy of gluconic acid and sodium gluconate stems from their chemical interactions with the cement hydration process. The primary mechanisms are adsorption and chelation, which collectively retard the setting process.
2.1 Adsorption onto Cement Particles: Upon introduction into the concrete mix, gluconate anions adsorb onto the surface of cement particles, particularly tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).[7] This forms a protective layer that physically hinders the access of water to the cement grains, thereby slowing down the initial hydration reactions.[7]
2.2 Chelation of Calcium Ions: Gluconic acid is a potent chelating agent for divalent and trivalent metal ions, most notably calcium (Ca²⁺).[3] During the initial stages of cement hydration, calcium ions are released into the pore solution. Gluconate anions complex with these calcium ions, which interferes with the nucleation and growth of key hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (CH).[3][7] This chelation process effectively reduces the supersaturation of Ca²⁺ required for the precipitation of these strength-giving compounds, thus delaying the setting time.[3][7]
2.3 Inhibition of Gypsum Dissolution: At higher dosages, gluconic acid and its salts can also hinder the dissolution of gypsum (CaSO₄·2H₂O) in the cement paste.[7] This, in turn, delays the formation of ettringite (AFt), a hydration product of C₃A, further contributing to the retardation effect.[7]
The following diagram illustrates the primary mechanisms of action of gluconic acid in retarding cement hydration:
Caption: Mechanism of cement hydration retardation by gluconic acid.
Effects on Concrete Properties
The addition of gluconic acid or sodium gluconate has a significant impact on both the fresh (plastic) and hardened properties of concrete.
3.1 Fresh Concrete Properties:
| Property | Effect | Typical Dosage (% by weight of cement) | Observations |
| Setting Time | Significant retardation of both initial and final set. | 0.03 - 0.15 | The degree of retardation is dose-dependent. Higher dosages lead to longer delays.[6][8] |
| Workability (Slump) | Increased or maintained for a longer duration. | 0.03 - 0.15 | Allows for better placement and consolidation of concrete, especially in complex formwork.[3][9] |
| Water Reduction | Allows for a reduction in water content for a given workability. | 0.03 - 0.15 | Can be used in conjunction with superplasticizers for a synergistic effect, significantly increasing fluidity.[7][10] |
| Heat of Hydration | Delays and reduces the peak rate of heat evolution. | 0.03 - 0.15 | Beneficial for mass concrete pours to reduce the risk of thermal cracking.[3] |
3.2 Hardened Concrete Properties:
| Property | Effect | Typical Dosage (% by weight of cement) | Observations |
| Compressive Strength | Early age strength (1-3 days) may be reduced. Later age strength (28 days and beyond) is typically increased. | 0.03 - 0.15 | The reduction in the water-cement ratio and improved hydration at later stages contribute to higher ultimate strength.[1][8] |
| Durability | Improved due to a denser microstructure and reduced permeability. | 0.03 - 0.15 | Enhanced resistance to chloride ion penetration and other aggressive agents. |
| Shrinkage | Can lead to a decrease in drying shrinkage. | 0.03 - 0.15 | Contributes to a more stable and crack-resistant concrete.[6] |
Application Protocols
4.1 Dosage and Dispensing: The typical dosage of sodium gluconate ranges from 0.03% to 0.15% by weight of cementitious material.[11] However, the optimal dosage is dependent on several factors, including:
-
Cement type and composition
-
Ambient temperature
-
Desired setting time and workability retention
-
Presence of other admixtures
It is crucial to conduct trial mixes to determine the appropriate dosage for specific project requirements. Sodium gluconate is typically available as a powder or a liquid solution. It should be added to the concrete mix with the batching water to ensure uniform dispersion.
4.2 Laboratory Evaluation Protocol: This protocol outlines the steps for evaluating the performance of gluconic acid or sodium gluconate as a concrete admixture in a laboratory setting, in accordance with relevant ASTM standards.
4.2.1 Materials and Equipment:
-
Hydraulic cement (Type I or II as per ASTM C150)
-
Fine and coarse aggregates (as per ASTM C33)
-
Potable water
-
Gluconic acid or sodium gluconate admixture
-
Reference concrete mix (without admixture)
-
Concrete mixer
-
Slump cone and tamping rod (ASTM C143)
-
Air content meter (ASTM C231 or C173)
-
Molds for compressive strength specimens (ASTM C31)
-
Penetration resistance apparatus for setting time (ASTM C403)
-
Compression testing machine (ASTM C39)
4.2.2 Experimental Workflow:
Caption: Laboratory workflow for evaluating concrete admixtures.
4.2.3 Step-by-Step Methodology:
-
Mix Design: Prepare a reference concrete mix and one or more test mixes with varying dosages of the gluconate admixture. Maintain a constant water-cement ratio initially to evaluate the plasticizing effect, or vary it to assess water-reducing capabilities.
-
Mixing: Charge the mixer with the coarse and fine aggregates and a portion of the mixing water. Start the mixer and add the cement. Add the remaining water, with the admixture pre-dissolved in it. Mix for a minimum of 3 minutes, followed by a 3-minute rest, and then a final 2 minutes of mixing.
-
Fresh Concrete Tests:
-
Slump: Perform the slump test immediately after mixing as per ASTM C143 to determine the workability.
-
Air Content: Measure the air content according to ASTM C231 (pressure method) or C173 (volumetric method).
-
-
Specimen Casting:
-
Compressive Strength: Cast cylindrical specimens (e.g., 4x8 inches or 6x12 inches) in three equal layers, rodding each layer 25 times.
-
Time of Setting: Prepare a mortar sample by wet-sieving the concrete through a No. 4 sieve. Determine the initial and final setting times using the penetration resistance apparatus as per ASTM C403.
-
-
Curing: Demold the compressive strength specimens after 24 hours and place them in a standard moist curing environment (as per ASTM C31) until the age of testing.
-
Hardened Concrete Testing:
-
Compressive Strength: Test the cylindrical specimens at 3, 7, and 28 days of age according to ASTM C39.
-
-
Data Analysis: Compare the results of the test mixes with the reference mix to quantify the effects of the gluconate admixture on the concrete properties.
Quality Control and Standardization
The quality and performance of chemical admixtures for concrete are governed by standards such as ASTM C494 / C494M, "Standard Specification for Chemical Admixtures for Concrete".[12][13] Gluconic acid and sodium gluconate typically fall under the following classifications:
-
Type B: Retarding Admixtures
-
Type D: Water-Reducing and Retarding Admixtures
Routine quality control tests for admixtures may include:
-
Infrared Spectroscopy: To verify the chemical composition and consistency between batches.[14]
-
pH Value: To check for consistency.[15]
-
Specific Gravity: To ensure the concentration of liquid admixtures is within specifications.[15]
-
Dry Material Content: To determine the solids content of the admixture.[15]
Challenges and Considerations
-
Overdosing: Excessive amounts of gluconate admixtures can lead to severe retardation, significantly delaying the setting time and potentially compromising early-age strength development.[7][11]
-
Temperature Sensitivity: The retarding effect of gluconates is more pronounced at higher temperatures. This needs to be factored into the dosage selection for hot-weather concreting.
-
Compatibility: While generally compatible with other admixtures, it is essential to verify the compatibility of gluconates with other chemical admixtures, particularly certain types of superplasticizers, through trial mixes.[16]
Conclusion
Gluconic acid and its salts are versatile and highly effective chemical admixtures that offer significant benefits in controlling the setting time and improving the workability and long-term performance of concrete. A thorough understanding of their mechanism of action, coupled with rigorous laboratory evaluation and adherence to standardized protocols, is essential for their successful application in research and construction. By carefully controlling the dosage and considering the influencing factors, researchers and practitioners can leverage the unique properties of gluconates to produce high-quality, durable, and reliable concrete.
References
- The Uses Of Sodium Gluconate For Concrete - John Laurit's Blog. (2022-08-31).
- Influence of addition of gluconic acid as a retarding admixture in concrete - ResearchGate. (2025-08-10).
- Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - MDPI.
- Influence of addition of gluconic acid as a retarding admixture in concrete.
- Sodium Gluconate As a Set Retarder For Concrete - Maha Asia. (2022-12-14).
- Concrete Admixtures Sodium Gluconate - jiaan biotech.
- The effect of D-gluconic acid as a retarder of ground granulated blast-furnace slag pastes.
- Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - PMC - NIH. (2023-05-07).
- Chemical Admixtures for Concrete.
- recommended dosage levels for sodium gluconate in concrete - Taos Chemical Co.,Ltd.
- C494/C494M Standard Specification for Chemical Admixtures for Concrete - ASTM. (2020-03-10).
- TEST METHOD FOR CONCRETE ADMIXTURES - Caltrans. (2007-01-01).
- Sodium Gluconate: A Powerful Concrete Retarder by International Chemical Supplier and Stockist in India - Multichem. (2024-11-07).
- ACI 212.3R-10 Report on Chemical Admixtures for Concrete - Penetron.
- Sodium gluconate play as a concrete retarder - AEOR Chemical.
- C 494/C 494M – 99a - Standard Specification for - Chemical Admixtures for Concrete1.
- ACI 212.3R-10 Report on Chemical Admixtures for Concrete.
- Strengthen Your Concrete with Sodium Gluconate: A Game Changer for Durability. (2025-04-02).
- 212.3R-10 Report on Chemical Admixtures for Concrete.
- C494 - C494M-19e1 | PDF | Concrete | Cement - Scribd.
- Admixture Testing - NBML BUILDING MATERIALS LAB LLP & steel's testing laboratory in Raipur Chhattisgarh.
- Concrete Testing Procedures - Tests for Slump & More.
- Report on Chemical Admixtures for Concrete - Penetron Australia.
- C494/C494M Standard Specification for Chemical Admixtures for Concrete - ASTM. (2024-08-06).
- TESTING FOR CEMENT-ADMIXTURE INCOMPATIBILITY.
- Research on Concrete Admixture testing and its application. (2024-02-26).
Sources
- 1. johnlaurits.com [johnlaurits.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Sodium Gluconate: A Powerful Concrete Retarder by International Chemical Supplier and Stockist in India [multichemindia.com]
- 5. Sodium Gluconate As a Set Retarder For Concrete [maha.asia]
- 6. jiaanbiotech.com [jiaanbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. taoschem.com [taoschem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium gluconate play as a concrete retarder - Concrete Early Strength [admixture-concrete.com]
- 11. Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. dot.ca.gov [dot.ca.gov]
- 15. Chemical Testing [nbmtlab.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for Gluconic Acid Production Using Immobilized Enzyme Technology
Introduction: A Paradigm Shift in Biocatalysis for Gluconic Acid Synthesis
Gluconic acid, a versatile organic acid with wide-ranging applications in the food, pharmaceutical, and chemical industries, has traditionally been produced through fermentation processes. However, the advent of immobilized enzyme technology offers a more controlled, efficient, and sustainable alternative. This guide provides an in-depth exploration of the principles and methodologies for producing gluconic acid using co-immobilized glucose oxidase and catalase, tailored for researchers, scientists, and professionals in drug development. By leveraging the synergies of this dual-enzyme system, it is possible to achieve high conversion rates, operational stability, and simplified downstream processing.
The core of this technology lies in the enzymatic conversion of glucose to gluconic acid. Glucose oxidase (GOD) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously hydrolyzes to gluconic acid. This reaction, however, produces hydrogen peroxide (H₂O₂) as a byproduct, which can inactivate the glucose oxidase. To mitigate this, catalase (CAT) is co-immobilized with GOD. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase and regenerating oxygen, a co-substrate for the primary reaction. This elegant enzymatic cascade is the foundation of the protocols detailed herein.
The Enzymatic Cascade: A Symphony of Biocatalysis
The enzymatic production of gluconic acid is a two-step process orchestrated by glucose oxidase and catalase.
-
Glucose Oxidation: Glucose oxidase initiates the process by oxidizing β-D-glucose in the presence of molecular oxygen to form D-glucono-δ-lactone and hydrogen peroxide.
-
Hydrogen Peroxide Decomposition: The co-immobilized catalase then catalyzes the disproportionation of the generated hydrogen peroxide into water and oxygen.
This synergistic relationship is crucial for the sustained production of gluconic acid. The removal of hydrogen peroxide prevents the inactivation of glucose oxidase, while the in-situ generation of oxygen helps to overcome oxygen mass transfer limitations, a common challenge in aerobic bioprocesses.
Figure 1: Enzymatic cascade for gluconic acid production.
Immobilization Strategies: Anchoring Catalytic Power
The choice of immobilization technique is paramount to the success of this technology. It directly impacts the stability, activity, and reusability of the enzymes. Here, we detail two robust and widely applicable methods: covalent attachment to glutaraldehyde-activated chitosan beads and entrapment within calcium alginate hydrogels.
Protocol 1: Covalent Immobilization on Glutaraldehyde-Activated Chitosan Beads
This method provides a stable and durable immobilization through the formation of covalent bonds between the enzymes and the support material. Chitosan, a biocompatible and readily available polymer, serves as an excellent support matrix.
Materials:
-
Chitosan powder
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Glutaraldehyde solution (25% w/v)
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Distilled water
Step-by-Step Methodology:
-
Preparation of Chitosan Beads:
-
Dissolve 2.5 g of chitosan powder in 100 mL of 1% (v/v) acetic acid with continuous stirring for 1 hour at room temperature to obtain a homogenous solution.[1]
-
Extrude the chitosan solution dropwise into a 2% (w/v) NaOH solution using a syringe.[1] This will cause the chitosan to precipitate and form beads.
-
Allow the beads to harden in the NaOH solution for at least 2 hours.
-
Collect the beads by filtration and wash them thoroughly with distilled water until the washings are neutral.
-
-
Activation of Chitosan Beads with Glutaraldehyde:
-
Prepare a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0).
-
Immerse the prepared chitosan beads in the glutaraldehyde solution and incubate for 3 hours at room temperature with gentle agitation.[1]
-
After activation, wash the beads extensively with distilled water to remove any unreacted glutaraldehyde.
-
-
Co-immobilization of Glucose Oxidase and Catalase:
-
Prepare a solution containing both glucose oxidase (e.g., 1 mg/mL) and catalase (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.0). The optimal enzyme ratio may need to be determined empirically.
-
Add the glutaraldehyde-activated chitosan beads to the enzyme solution.
-
Incubate the mixture overnight (approximately 12-16 hours) at 4°C with gentle shaking.
-
After incubation, separate the beads from the solution and wash them with phosphate buffer to remove any unbound enzymes.
-
Store the co-immobilized enzyme beads in phosphate buffer at 4°C until use.
-
Causality Behind Experimental Choices:
-
Acidic Dissolution of Chitosan: Chitosan is insoluble in neutral or alkaline solutions but dissolves in dilute acids due to the protonation of its amino groups.
-
Alkaline Precipitation: The use of NaOH neutralizes the acidic chitosan solution, causing the polymer chains to re-aggregate and form solid beads.
-
Glutaraldehyde Activation: Glutaraldehyde is a bifunctional cross-linking agent that reacts with the primary amino groups on the surface of the chitosan beads, introducing reactive aldehyde groups. These aldehyde groups then form covalent Schiff base linkages with the amino groups of the enzymes.
-
Low-Temperature Immobilization: The immobilization step is carried out at 4°C to minimize enzyme denaturation and maintain their catalytic activity.
Protocol 2: Entrapment in Calcium Alginate Beads
Entrapment is a milder immobilization method that physically confines the enzymes within a porous polymer matrix. Calcium alginate is a popular choice due to its biocompatibility and the gentle conditions required for gelation.
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Distilled water
Step-by-Step Methodology:
-
Preparation of the Enzyme-Alginate Mixture:
-
Prepare a 2% (w/v) sodium alginate solution in distilled water by stirring until fully dissolved. Heating gently may be required.
-
Cool the sodium alginate solution to room temperature.
-
Add glucose oxidase and catalase to the alginate solution to achieve the desired final concentrations (e.g., 1 mg/mL GOD and 0.5 mg/mL CAT) and mix gently to ensure a homogenous distribution.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a 2% (w/v) calcium chloride solution.
-
Extrude the enzyme-alginate mixture dropwise into the calcium chloride solution from a height of about 10-15 cm using a syringe.
-
Spherical beads will form instantaneously as the alginate cross-links in the presence of calcium ions.
-
-
Curing and Washing:
-
Allow the beads to cure in the calcium chloride solution for at least 30 minutes to ensure complete gelation.[2]
-
Collect the beads by filtration and wash them with distilled water to remove excess calcium chloride and any surface-adhered enzymes.[2]
-
Store the co-immobilized enzyme beads in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.5) at 4°C.
-
Causality Behind Experimental Choices:
-
Ionic Gelation of Alginate: Sodium alginate is a linear polysaccharide that undergoes rapid gelation in the presence of divalent cations like Ca²⁺. The calcium ions cross-link the guluronic acid blocks of adjacent alginate chains, forming a stable hydrogel network.
-
Gentle Entrapment: This method does not involve harsh chemicals or extreme temperatures, which helps to preserve the native conformation and activity of the entrapped enzymes.
-
Porous Matrix: The resulting calcium alginate beads have a porous structure that allows for the diffusion of the substrate (glucose) and product (gluconic acid) while retaining the larger enzyme molecules.
Characterization of Immobilized Enzymes: Quantifying Success
After immobilization, it is essential to characterize the biocatalyst to determine the efficiency of the process and the properties of the immobilized enzymes.
Determination of Immobilization Yield and Enzyme Loading
The immobilization yield represents the percentage of the initial enzyme activity that has been successfully immobilized, while enzyme loading refers to the amount of enzyme immobilized per unit mass of the support.
Protocol for Determining Glucose Oxidase Activity:
This assay is based on the Trinder reaction, where the hydrogen peroxide produced by glucose oxidase reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product.
Materials:
-
Glucose solution (10% w/v in 0.1 M acetate buffer, pH 5.5)
-
Peroxidase (e.g., from horseradish) solution (10 U/mL)
-
4-Aminoantipyrine solution (0.1% w/v)
-
Phenol solution (0.2% w/v)
-
0.1 M Acetate buffer (pH 5.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1 mL of 10% glucose solution, 0.5 mL of peroxidase solution, 0.5 mL of 4-aminoantipyrine solution, and 0.5 mL of phenol solution in a total volume of 5 mL with acetate buffer.
-
To measure the activity of the free enzyme, add a known amount of the initial enzyme solution to the reaction mixture.
-
To measure the activity of the immobilized enzyme, add a known weight of the immobilized beads to the reaction mixture.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 10 minutes).
-
Measure the absorbance of the solution at 510 nm.
-
A standard curve can be prepared using known concentrations of glucose oxidase. One unit of glucose oxidase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of β-D-glucose per minute under the specified conditions.
Protocol for Determining Catalase Activity:
This assay is based on monitoring the decomposition of hydrogen peroxide.
Materials:
-
Hydrogen peroxide solution (30 mM in 0.1 M phosphate buffer, pH 7.0)
-
0.1 M Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Add a known amount of free or immobilized catalase to a cuvette containing the hydrogen peroxide solution.
-
Immediately start monitoring the decrease in absorbance at 240 nm, which corresponds to the degradation of hydrogen peroxide.
-
The initial rate of the reaction is proportional to the catalase activity.
-
One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of hydrogen peroxide per minute under the specified conditions.
Calculations:
-
Immobilization Yield (%) = (Total activity of immobilized enzyme / Initial total activity of free enzyme) x 100
-
Enzyme Loading (U/g support) = Total activity of immobilized enzyme / Weight of support material
| Parameter | Covalent Attachment (Chitosan) | Entrapment (Ca-Alginate) |
| Immobilization Yield (Typical) | 60-80% | 70-90% |
| Enzyme Loading (Typical) | 50-200 U/g | 100-500 U/g |
| Operational Stability | High | Moderate to High |
| Enzyme Leakage | Low | Potential for some leakage |
Bioreactor Operation for Gluconic Acid Production
The choice of bioreactor is critical for achieving efficient gluconic acid production. A stirred-tank reactor or a packed-bed reactor are commonly used for this purpose.
Sources
Application Notes and Protocols for the Downstream Processing and Purification of Gluconic Acid
Introduction: From Fermentation Broth to Purified Product
Gluconic acid (C₆H₁₂O₇), a mild organic acid, and its salts have found widespread application across the pharmaceutical, food, beverage, and construction industries.[1] Primarily produced via microbial fermentation, most commonly using the fungus Aspergillus niger or the bacterium Gluconobacter oxydans, the initial product is a complex fermentation broth.[2][3] This broth contains the desired gluconic acid or its salt (e.g., sodium gluconate), alongside microbial biomass, residual sugars, proteins, pigments, and other media components.[3] Consequently, a multi-step downstream processing and purification strategy is imperative to isolate gluconic acid to the high purity standards required for its diverse applications.
The selection of a purification strategy is a critical decision, dictated by the intended application of the final product, the initial concentration of gluconic acid in the fermentation broth, and economic considerations such as capital investment, operational costs, and environmental impact.[2] This guide provides a comprehensive overview of established and emerging techniques for the downstream processing of gluconic acid, complete with detailed protocols and an analysis of the scientific principles underpinning each method.
I. Initial Recovery and Pre-treatment of Fermentation Broth
The initial steps in gluconic acid purification are focused on removing insoluble and macromolecular impurities. These stages are crucial for preventing the fouling of downstream purification equipment and ensuring the efficiency of subsequent steps.
A. Biomass Removal: The First Separation
The first critical step is the separation of microbial cells from the fermentation liquor. The choice of method depends on the morphology of the production organism. For filamentous fungi like Aspergillus niger, which can form pellets, filtration is often employed. For unicellular bacteria such as Gluconobacter oxydans, centrifugation is more common.[4][5]
-
Protocol 1: Biomass Removal by Filtration (for Aspergillus niger)
-
Equipment : Plate and frame filter press or rotary vacuum filter.
-
Procedure :
-
Pass the entire fermentation broth through the filter press or over the rotary vacuum filter drum.
-
For the filter press, apply increasing pressure to dewater the mycelial cake.
-
For the rotary vacuum filter, a pre-coat of a filter aid (e.g., diatomaceous earth) may be used to improve filtration efficiency and prevent blinding of the filter cloth.
-
Collect the clarified filtrate, which now contains the soluble components of the fermentation broth, including gluconic acid.
-
The mycelial cake can be washed with a small volume of deionized water to recover any entrained product, with the washings being combined with the primary filtrate.
-
-
-
Protocol 2: Biomass Removal by Centrifugation (for Gluconobacter oxydans)
-
Equipment : Industrial decanter or disc stack centrifuge.
-
Procedure :
-
Pump the fermentation broth into the centrifuge.
-
Operate the centrifuge at a speed sufficient to pellet the bacterial cells (typically 5,000-10,000 x g).
-
Continuously discharge the clarified supernatant containing the gluconic acid.
-
Periodically or continuously discharge the concentrated cell slurry.
-
-
B. Decolorization: Enhancing Purity and Appearance
Fermentation broths are often colored due to pigments produced by the microorganisms or from complex media components like molasses.[6] Decolorization is essential for applications where a clear, colorless product is required, such as in the food and pharmaceutical industries.
-
Protocol 3: Activated Carbon Treatment
-
Rationale : Activated carbon possesses a highly porous structure with a large surface area, enabling the adsorption of colored compounds and other organic impurities.[7]
-
Equipment : Stirred tank, filtration unit.
-
Procedure :
-
To the clarified fermentation broth, add powdered activated carbon at a concentration of 0.5-2.0% (w/v). The optimal concentration should be determined empirically for each specific broth.
-
Agitate the mixture at a controlled temperature (e.g., 50-60°C) for 30-60 minutes to facilitate adsorption.
-
Separate the activated carbon from the decolorized broth by filtration. A filter press or a similar filtration system can be used.
-
Note : Pre-treatment of activated carbon with an acid and base wash can improve its efficacy.[8]
-
-
II. Core Purification Strategies
Following pre-treatment, several distinct methodologies can be employed to purify gluconic acid. The choice of technique will significantly influence the final product purity, yield, and overall process economics.
A. Precipitation and Crystallization: The Traditional Approach
Crystallization is a widely used method for the purification of gluconic acid, often in the form of its salts, such as calcium or sodium gluconate.[2]
-
Protocol 4: Purification of Calcium Gluconate by Precipitation
-
Rationale : Calcium gluconate has a lower solubility in water compared to many other salts present in the fermentation broth, allowing for its selective precipitation.
-
Procedure :
-
To the decolorized fermentation broth, add a calcium source, such as calcium hydroxide [Ca(OH)₂] or calcium carbonate (CaCO₃), to precipitate calcium gluconate. The pH should be carefully monitored and maintained in the neutral to slightly alkaline range.
-
The mixture is then heated and stirred to ensure complete reaction and to facilitate the growth of larger crystals.
-
The solution is subsequently cooled to induce further crystallization.
-
The precipitated calcium gluconate crystals are separated by filtration or centrifugation.
-
The crystals are washed with cold water to remove soluble impurities and then dried.
-
To obtain free gluconic acid, the purified calcium gluconate can be redissolved in water and treated with a stoichiometric amount of sulfuric acid to precipitate calcium sulfate, which is then removed by filtration.
-
-
-
Protocol 5: Crystallization of Gluconic Acid
-
Rationale : Pure gluconic acid can be crystallized from a concentrated aqueous solution.
-
Procedure :
-
Concentrate the purified gluconic acid solution under vacuum to a concentration of 55-90% by weight.[9]
-
Cool the concentrated solution to 20-30°C while agitating.[9]
-
Seed the solution with gluconic acid crystals to induce crystallization.[9]
-
Continue agitation as crystals form.
-
Separate the crystals by filtration or centrifugation and wash with a small amount of cold water.
-
-
B. Ion Exchange Chromatography: High Purity Separation
Ion exchange chromatography (IEX) is a powerful technique for achieving high-purity gluconic acid by separating it from other charged and uncharged molecules.[4] Since gluconic acid is an anion at neutral to alkaline pH, a strong base anion (SBA) exchange resin is typically used.[10][11]
-
Protocol 6: Anion Exchange Chromatography for Gluconic Acid Purification
-
Rationale : In a solution with a pH above its pKa (approximately 3.7), gluconic acid exists as the negatively charged gluconate anion. This anion can bind to the positively charged functional groups of an anion exchange resin, while uncharged molecules and cations pass through. The bound gluconate can then be selectively eluted.
-
Equipment : Chromatography column, pumps, pH meter, conductivity meter.
-
Materials : Strong base anion exchange resin (e.g., quaternary ammonium-based), regeneration solutions (e.g., NaOH), elution solutions (e.g., NaCl or HCl).
-
Procedure :
-
Resin Preparation and Packing : Swell the resin in deionized water and pack it into the chromatography column.
-
Equilibration : Equilibrate the column by washing it with several column volumes of a starting buffer at a specific pH (e.g., pH 7-8) until the pH and conductivity of the effluent match that of the influent buffer.
-
Loading : Load the pre-treated and pH-adjusted fermentation broth onto the column at a controlled flow rate. Gluconate ions will bind to the resin.
-
Washing : Wash the column with the starting buffer to remove any unbound impurities.
-
Elution : Elute the bound gluconate by passing a solution with a high salt concentration (e.g., 1-2 M NaCl) or a low pH (e.g., dilute HCl) through the column. This disrupts the ionic interaction between the gluconate and the resin.
-
Regeneration : After elution, regenerate the resin for subsequent use by washing with a strong base (e.g., 1-2 M NaOH) to remove any remaining ions, followed by a water rinse and re-equilibration with the starting buffer.
-
-
C. Membrane-Based Technologies: Green and Efficient Alternatives
Membrane-based separation processes, such as nanofiltration and electrodialysis, are gaining prominence as they are often more energy-efficient and environmentally friendly than traditional methods.[2]
-
Protocol 7: Nanofiltration for Gluconic Acid Purification
-
Rationale : Nanofiltration (NF) membranes have pore sizes that can retain larger molecules like residual sugars while allowing smaller molecules like gluconic acid to pass through. This makes it an effective method for separating gluconic acid from unfermented glucose.
-
Equipment : Nanofiltration unit with a suitable membrane (e.g., polyamide), high-pressure pump, feed tank, permeate collection vessel.
-
Procedure :
-
Select an appropriate NF membrane with a molecular weight cut-off (MWCO) that allows for the passage of gluconic acid while retaining larger molecules.
-
Pressurize the pre-treated fermentation broth and pass it across the surface of the NF membrane.
-
Operate at optimal transmembrane pressure and cross-flow velocity to maximize flux and separation efficiency.
-
Collect the permeate, which is enriched in gluconic acid. The retentate, containing concentrated sugars, can potentially be recycled back to the fermenter.
-
Note : Regular cleaning of the membrane is crucial to maintain performance. A typical cleaning cycle may involve flushing with deionized water, followed by cleaning with acidic and then basic solutions.[12]
-
-
-
Protocol 8: Electrodialysis with Bipolar Membranes (EDBM) for Gluconic Acid Production
-
Rationale : EDBM is a technology that uses an electric potential to drive ions across ion-exchange membranes. Bipolar membranes are unique in their ability to split water into H⁺ and OH⁻ ions under an electric field. This allows for the direct conversion of a salt solution (e.g., sodium gluconate) into its corresponding acid (gluconic acid) and base (sodium hydroxide) without the addition of chemical reagents.[13]
-
Equipment : Electrodialysis stack with cation, anion, and bipolar membranes, DC power supply, pumps, and electrolyte solutions.
-
Procedure :
-
Configure the EDBM stack with alternating cation, anion, and bipolar membranes to create separate compartments for the feed (sodium gluconate solution), acid product (gluconic acid), and base product (sodium hydroxide).
-
Pump the pre-treated sodium gluconate solution into the feed compartments.
-
Apply a direct current across the stack.
-
Gluconate anions will migrate across the anion exchange membrane towards the anode, and sodium cations will migrate across the cation exchange membrane towards the cathode.
-
The bipolar membrane splits water, providing H⁺ ions to combine with the gluconate anions to form gluconic acid in the acid compartment, and OH⁻ ions to combine with the sodium cations to form sodium hydroxide in the base compartment.
-
Continuously circulate the solutions through their respective compartments until the desired concentration of gluconic acid is achieved.
-
-
D. Reactive Extraction: A Selective Separation Technique
Reactive extraction involves the use of an extractant in an organic solvent to selectively react with and transfer the target molecule (gluconic acid) from the aqueous phase to the organic phase.
-
Protocol 9: Reactive Extraction of Gluconic Acid
-
Rationale : An organic-soluble extractant, typically a long-chain amine or an organophosphorus compound, forms a reversible complex with gluconic acid in the organic phase. This allows for the selective removal of gluconic acid from the complex aqueous fermentation broth.
-
Equipment : Mixer-settler unit or extraction column.
-
Materials : Organic solvent (e.g., 1-octanol, 1-decanol), extractant (e.g., tri-n-octylamine (TOA) or tri-n-butyl phosphate (TBP)).
-
Procedure :
-
Prepare the organic phase by dissolving the extractant in the chosen solvent.
-
Mix the aqueous fermentation broth with the organic phase in a mixer. The ratio of the two phases should be optimized for maximum extraction efficiency.
-
Allow the two phases to separate in a settler. The gluconic acid will now be complexed in the organic phase.
-
Separate the organic phase.
-
The gluconic acid can be recovered from the organic phase (stripped) by contacting it with a suitable stripping solution, such as a strong base, which will reverse the complexation reaction and transfer the gluconate back to an aqueous phase.
-
-
III. Final Product Formulation and Quality Control
The final steps in the process involve concentrating the purified gluconic acid solution and preparing it in its final form, which may be a concentrated liquid or a solid.
A. Concentration
Evaporation under vacuum is the preferred method for concentrating gluconic acid solutions, as it minimizes thermal degradation.
B. Quality Control and Analysis
The purity and concentration of the final gluconic acid product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.
-
Protocol 10: HPLC Analysis of Gluconic Acid
-
Rationale : HPLC allows for the separation, identification, and quantification of gluconic acid and potential impurities in the final product.
-
Equipment : HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column : A column suitable for organic acid analysis, such as an Aminex HPX-87H or a C18 column, is commonly used.[1][14]
-
Mobile Phase : An acidic mobile phase, such as dilute sulfuric acid or phosphoric acid, is typically used to ensure that the gluconic acid is in its protonated form.[1]
-
Procedure :
-
Prepare standard solutions of gluconic acid of known concentrations to generate a calibration curve.
-
Prepare the sample by diluting it to an appropriate concentration and filtering it through a 0.22 µm or 0.45 µm filter.
-
Inject the sample and standards onto the HPLC column.
-
Quantify the gluconic acid concentration in the sample by comparing its peak area to the calibration curve.
-
-
IV. Comparative Analysis of Purification Techniques
The choice of purification strategy involves a trade-off between purity, yield, cost, and environmental impact. The following table provides a comparative overview of the primary purification techniques discussed.
| Purification Technique | Principle | Typical Purity | Typical Recovery Yield | Advantages | Disadvantages |
| Precipitation/Crystallization | Differential solubility of gluconate salts or gluconic acid. | 98-99% for salts[4] | 70-90% | Relatively simple and cost-effective for bulk production. | Can be energy-intensive (heating and cooling); may require the use of additional chemicals (e.g., sulfuric acid); generates wastewater.[2] |
| Ion Exchange Chromatography | Reversible binding of charged gluconate ions to a solid support. | >99% | 85-95% | High purity achievable; can remove a wide range of impurities. | High cost of resins; requires significant amounts of chemicals for regeneration, leading to wastewater generation.[2] |
| Nanofiltration | Size-based separation using a semi-permeable membrane. | Dependent on feed composition | >90% | Low energy consumption; environmentally friendly; allows for recycling of unconverted substrate. | Membrane fouling can be a significant issue; may not effectively remove impurities of similar size to gluconic acid. |
| Electrodialysis (EDBM) | Ion transport across ion-exchange membranes under an electric field. | High | 90-98% | No addition of chemical reagents for acid/base production; continuous process.[13] | High capital cost for equipment; membrane fouling and scaling can occur. |
| Reactive Extraction | Reversible chemical complexation with an extractant in an organic solvent. | High | >90% | High selectivity; can be operated continuously. | Use of organic solvents raises environmental and safety concerns; requires a subsequent stripping step. |
V. Workflow Visualizations
A. General Downstream Processing Workflow for Gluconic Acid
Caption: A generalized workflow for the downstream processing of gluconic acid.
B. Decision Tree for Selecting a Purification Strategy
Caption: A decision tree to guide the selection of a gluconic acid purification strategy.
References
-
Ipsum Lifesciences LLP. Strong Anion Exchange Resin. [Link]
-
Amerigo Scientific. Strong Base Anion Exchange Resins. [Link]
-
Frontiers. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. [Link]
-
ACS Publications. Bipolar Membrane Electrodialysis for Cleaner Production of Gluconic Acid: Valorization of the Regenerated Base for the Upstream Enzyme Catalysis. [Link]
- Google Patents.
-
Chemical Engineering and Processing. Manufacture of gluconic acid: A review towards process intensification for green production. [Link]
-
CORE. Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. [Link]
- Google Patents. Method for quantitative detection of gluconic acids and glucono lactone.
-
National Institutes of Health. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. [Link]
-
ResearchGate. Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions. [Link]
-
ResearchGate. systematic comparison of gluconic acid optimization produced by aspergillus using raw bioresources cultivation medium. [Link]
-
CONICET. Nanofiltration of glucose: analysis of parameters and membrane characterization. [Link]
-
MDPI. Effective Decolorization of Poly-γ-Glutamic Acid Fermentation Broth by Integrated Activated Carbon Adsorption and Isoelectric Point Precipitation of Glutamic Acid. [Link]
-
TSI Journals. D-gluconic acid in fermentation broth by. [Link]
-
Taylor & Francis Online. Overview of citric acid production from Aspergillus niger. [Link]
-
Royal Society of Chemistry. Efficient decolorization of citric acid fermentation broth using carbon materials prepared from phosphoric acid activation of hydrothermally treated corncob. [Link]
Sources
- 1. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 2. (PDF) Manufacture of gluconic acid: A review towards process intensification for green production [academia.edu]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diaion.com [diaion.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient decolorization of citric acid fermentation broth using carbon materials prepared from phosphoric acid activation of hydrothermally treated c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04813K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Cautions When Using Strong Base Anion Exchange Resin - Sunresin [seplite.com]
- 10. ipsumlifesciences.com [ipsumlifesciences.com]
- 11. Strong Base Anion Exchange Resins - Amerigo Scientific [amerigoscientific.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Valorization of Agro-Industrial Waste for Gluconic Acid Production
Introduction: The Value of a Versatile Bio-Acid
Gluconic acid (C₆H₁₂O₇) is a mild, non-toxic, and non-corrosive organic acid with a diverse and expanding range of applications across multiple industries.[1][2][3] Its excellent chelating properties make it invaluable in construction, industrial cleaning, and water treatment.[3][4] In the food and beverage sector, it functions as an acidity regulator and flavor enhancer, while its salts, such as calcium and iron gluconate, are vital mineral supplements in pharmaceuticals.[1][3] The global demand for gluconic acid is substantial, with a market projected to reach $0.28 billion by 2034.[4] Traditionally, its production relies on the microbial fermentation of pure glucose, which represents a significant portion of the overall process cost.
The Imperative for a Circular Bioeconomy: Agro-Industrial Waste as a Key Resource
The agro-industrial sector generates vast quantities of waste annually. These materials, often rich in carbohydrates like glucose, starch, and cellulose, pose an environmental challenge but also represent a low-cost, renewable, and readily available feedstock for biotechnological processes.[4][5] Utilizing these waste streams for gluconic acid production not only reduces manufacturing costs but also aligns with the principles of a circular economy by transforming waste into a high-value chemical, thereby mitigating environmental pollution.[5] This guide provides a comprehensive framework for researchers and drug development professionals to harness the potential of agro-industrial residues for efficient gluconic acid production.
The Biocatalyst of Choice: Aspergillus niger
The microbial fermentation route is the preferred method for gluconic acid synthesis due to its high specificity and yield, avoiding the harsh chemicals and side reactions associated with chemical oxidation methods.[2] The filamentous fungus Aspergillus niger is the workhorse of industrial gluconic acid production.[2][6] Several factors contribute to its dominance:
-
GRAS Status: It is "Generally Recognized As Safe" by the U.S. Food and Drug Administration, simplifying its use in food and pharmaceutical applications.[6]
-
High Production Titers: Certain strains of A. niger are capable of converting glucose to gluconic acid with nearly 100% molar yield.[1][3]
-
Robustness: It can tolerate the low pH conditions that develop during fermentation.[6]
-
Extracellular Enzyme Secretion: A. niger secretes the key enzyme, glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone, the precursor to gluconic acid.
Overall Production Workflow
The conversion of agro-industrial waste into gluconic acid follows a multi-stage process. Each stage requires careful optimization to ensure high yield and purity. The general workflow involves selecting and preparing a suitable waste feedstock, preparing a robust microbial inoculum, running a controlled fermentation, and finally, recovering and purifying the target product.
Section 1: Substrate Selection and Pretreatment
Rationale: The choice of substrate is pivotal as it dictates the necessary pretreatment steps and influences the final product yield. The primary goal of pretreatment is to liberate D-glucose, the direct substrate for glucose oxidase. Wastes can be categorized based on their primary carbohydrate content.
Table 1: Examples of Agro-Industrial Wastes for Gluconic Acid Production
| Waste Category | Specific Examples | Primary Carbohydrate | Pretreatment Requirement | Reference |
| Sugary Wastes | Grape must, banana must, molasses, fruit processing residues | Glucose, Fructose, Sucrose | Minimal (dilution, pH adjustment) | [5][7][8] |
| Starchy Wastes | Potato peels, corn starch hydrol, cassava waste | Starch | Enzymatic or acid hydrolysis | [5][8] |
| Lignocellulosic Wastes | Corn cobs, groundnut peels, sugarcane bagasse, straw | Cellulose, Hemicellulose | Physicochemical and/or enzymatic hydrolysis | [9][10][11] |
Protocol 1.1: Pretreatment of Sugary Wastes (e.g., Grape Must)
Causality: These substrates contain readily available simple sugars. Pretreatment is limited to adjusting the sugar concentration to an optimal level (typically 10-15% w/v) to avoid substrate inhibition and adjusting the pH for fungal growth.[2][7]
-
Analysis: Determine the initial reducing sugar concentration of the raw waste material using the DNS method (see Protocol 5.1).
-
Dilution: Based on the initial concentration, dilute the waste with sterile distilled water to achieve a final glucose concentration of 120-150 g/L.[1][3]
-
pH Adjustment: Adjust the pH of the diluted substrate to 5.5-6.5 using 1M NaOH or 1M HCl. This pH range is optimal for the growth of Aspergillus niger.[2][7]
-
Supplementation: Add necessary nutrients to support microbial growth. A typical supplementation per liter is: 0.5 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and a nitrogen source like peptone (10 g/L) or (NH₄)₂HPO₄ (0.4 g/L).[2]
-
Sterilization: Autoclave the prepared medium at 121°C for 20 minutes.
Protocol 1.2: Pretreatment of Lignocellulosic Wastes (e.g., Corn Cobs)
Causality: Lignocellulosic biomass has a complex structure where cellulose and hemicellulose are shielded by lignin.[12] A more intensive pretreatment is required to break this matrix and hydrolyze the polysaccharides into fermentable monosaccharides like glucose.[12][13]
-
Physical Pretreatment: Mill or grind the raw material to a small particle size (e.g., 1-2 mm) to increase the surface area available for chemical and enzymatic action.
-
Chemical Pretreatment (Acid Hydrolysis):
-
Prepare a slurry of the milled biomass in dilute sulfuric acid (e.g., 1-2% v/v H₂SO₄) at a solid loading of 10% (w/v).[11]
-
Heat the slurry in an autoclave or reactor at 121°C for 30-60 minutes.[11] This step primarily hydrolyzes the hemicellulose fraction and disrupts the lignin structure.
-
Cool the mixture and filter to separate the liquid hydrolysate (rich in pentoses and some hexoses) from the solid cellulose-rich fraction.
-
Wash the solid fraction with water until the pH is neutral.
-
Crucial Step: The liquid hydrolysate may contain inhibitors (like furfural) generated during acid treatment. It should be detoxified (e.g., by overliming) before being considered for fermentation.
-
-
Enzymatic Saccharification:
-
Resuspend the washed, cellulose-rich solid fraction in a citrate buffer (50 mM, pH 4.8) to a 10% (w/v) consistency.
-
Add commercial cellulase and β-glucosidase enzymes at an appropriate loading (e.g., 15 FPU/g of cellulose).
-
Incubate at 50°C with agitation (150 rpm) for 48-72 hours. The enzymes will break down the cellulose into glucose.
-
Monitor the glucose release using the DNS method (Protocol 5.1).
-
-
Final Medium Preparation: Once hydrolysis is complete, filter the mixture to remove residual solids. The resulting glucose-rich liquid can then be used to prepare the fermentation medium as described in Protocol 1.1 (Steps 3-5).
Section 2: Microbial Culture and Inoculum Preparation
Rationale: A healthy and dense inoculum is critical for minimizing the lag phase and ensuring a rapid and efficient fermentation. The protocol focuses on preparing a standardized spore suspension of Aspergillus niger.
Protocol 2.1: Inoculum Development of Aspergillus niger
-
Strain Revival: Obtain a pure culture of a high-yield Aspergillus niger strain. Streak the culture onto a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 30°C for 5-7 days, or until heavy black sporulation is observed across the surface.[14]
-
Spore Harvesting:
-
Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution (or sterile saline) to the mature PDA plate.
-
Gently scrape the surface with a sterile inoculation loop to dislodge the spores into the liquid.
-
Transfer the resulting spore suspension into a sterile tube.
-
-
Spore Counting: Perform a spore count using a hemocytometer to determine the spore concentration.
-
Inoculation: Use the spore suspension to inoculate the fermentation medium to a final concentration of approximately 1x10⁶ to 1x10⁷ spores/mL.
Section 3: Fermentation Process
Rationale: This phase involves the bioconversion of glucose in the pretreated waste hydrolysate into gluconic acid. Key parameters such as pH, temperature, and aeration must be tightly controlled to maximize the activity of glucose oxidase and ensure high product yield.
Protocol 3.1: Submerged Fermentation in a Shake Flask
-
Media Preparation: Prepare the fermentation medium using the pretreated waste hydrolysate as described in Section 1. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
pH Buffering: Add 20-30 g/L of sterile calcium carbonate (CaCO₃) powder to each flask before autoclaving.
-
Causality: This is a critical step. As gluconic acid is produced, the pH will drop sharply, inhibiting the glucose oxidase enzyme and microbial growth. CaCO₃ acts as a neutralizing agent, reacting with the acid to form calcium gluconate and maintaining the pH in a favorable range (5.5-6.5).[7]
-
-
Sterilization: Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with the A. niger spore suspension (Protocol 2.1) to the desired final concentration.
-
Incubation: Incubate the flasks in a rotary shaker at 30°C and 200-250 rpm for 7-12 days.[2][7] High agitation is essential to ensure sufficient oxygen transfer, as the conversion of glucose is an oxidative process.[3]
-
Monitoring: Periodically and aseptically withdraw samples to measure residual glucose and gluconic acid concentration (Section 5). The fermentation is typically complete when the glucose concentration is near zero.
Table 2: Optimized Fermentation Parameters for Gluconic Acid Production by A. niger
| Parameter | Optimal Range | Rationale | Reference |
| Temperature | 30-34 °C | Optimal for A. niger growth and enzyme activity. | [2][3] |
| pH | 5.5 - 6.5 | Maintained by CaCO₃ or NaOH to prevent acid inhibition. | [1][3] |
| Initial Glucose Conc. | 120 - 150 g/L | Balances high productivity with avoiding substrate inhibition. | [1][3] |
| Aeration | High (e.g., >1 vvm) | The reaction is an oxidation; high dissolved oxygen is critical. | [3][4] |
| Agitation | 200 - 600 rpm | Ensures homogeneity and enhances oxygen transfer. | [4] |
Section 4: Downstream Processing and Product Recovery
Rationale: After fermentation, the broth is a complex mixture containing fungal biomass, residual media components, calcium gluconate, and other metabolites. Downstream processing aims to separate and purify the gluconic acid to meet application-specific requirements.[3][15]
Protocol 4.1: Recovery of Gluconic Acid from Fermentation Broth
-
Biomass Removal: Separate the fungal mycelia from the fermentation broth using vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 8,000 x g for 15 minutes. The resulting clear liquid is the cell-free supernatant.
-
Conversion to Free Acid:
-
If CaCO₃ was used, the product is primarily calcium gluconate. To recover free gluconic acid, carefully add a stoichiometric amount of sulfuric acid (H₂SO₄) to the supernatant.
-
This causes the precipitation of insoluble calcium sulfate (CaSO₄) while leaving free gluconic acid in the solution.
-
Reaction: Ca(C₆H₁₁O₇)₂ + H₂SO₄ → 2 C₆H₁₂O₇ + CaSO₄(s)
-
-
Precipitate Removal: Remove the calcium sulfate precipitate by filtration.
-
Decolorization: The resulting gluconic acid solution may be colored by pigments from the agro-waste or microbial metabolites. Add activated carbon (1-2% w/v) to the solution, stir for 1 hour at room temperature, and then remove the carbon by filtration.
-
Concentration: Concentrate the purified gluconic acid solution using a rotary evaporator under vacuum to achieve the desired final concentration.
-
Alternative Purification: For higher purity, advanced techniques like ion-exchange chromatography can be employed.[3][15]
Section 5: Analytical Methods for Process Monitoring
Rationale: Accurate and timely measurement of key analytes is essential for process optimization, validation, and quality control.
Protocol 5.1: Estimation of Residual Reducing Sugar (DNS Method)
-
Reagent: Prepare Dinitrosalicylic acid (DNS) reagent.
-
Procedure:
-
Take 1 mL of a suitably diluted sample from the fermentation broth.
-
Add 1 mL of DNS reagent.
-
Boil for 10 minutes in a water bath.
-
Cool to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Quantification: Determine the glucose concentration by comparing the absorbance to a standard curve prepared with known concentrations of D-glucose.[2]
Protocol 5.2: Estimation of Gluconic Acid
Method A: Titration
-
Procedure: Take a known volume (e.g., 10 mL) of the cell-free supernatant.
-
Titrate against a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) using phenolphthalein as an indicator.
-
Calculation: Calculate the total acidity and express it as g/L of gluconic acid. This method is rapid but less specific if other acids are present.[2]
Method B: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the preferred method for accurate and specific quantification of gluconic acid.[10][16]
-
Sample Preparation: Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: A suitable ion-exchange or reverse-phase column (e.g., C18).[16]
-
Mobile Phase: Isocratic elution with dilute acid (e.g., 5 mM H₂SO₄).
-
Detector: Refractive Index (RI) Detector or UV Detector at 210 nm.
-
Flow Rate: 0.6 mL/min.
-
-
Quantification: Calculate the concentration based on a standard curve prepared with pure gluconic acid.
Protocol 5.3: Biomass Estimation (Dry Cell Weight)
-
Procedure:
-
Filter a known volume of fermentation broth through a pre-weighed, dry filter paper (0.45 µm).
-
Wash the captured biomass on the filter paper with two volumes of distilled water to remove residual salts and media components.
-
Dry the filter paper with the biomass in a hot air oven at 70-80°C until a constant weight is achieved.[5]
-
-
Calculation: The biomass concentration (g/L) is the difference between the final and initial weight of the filter paper, divided by the volume of the broth filtered.
Conclusion and Future Outlook
The utilization of agro-industrial waste provides a sustainable and economically viable pathway for the production of gluconic acid. By optimizing substrate pretreatment, fermentation conditions, and downstream processing, it is possible to achieve high yields that are competitive with conventional methods using pure glucose. Future research should focus on developing more robust microbial strains through genetic engineering to enhance their tolerance to inhibitors present in waste hydrolysates and to improve enzyme activity. Furthermore, integrating the fermentation process with advanced in-situ product removal technologies, such as membrane separation, can alleviate product inhibition and significantly boost overall productivity, paving the way for a truly green and continuous manufacturing process.[1][15][17]
References
-
Li, S., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
El-Enshasy, H. A., & El-Sayed, E. A. (2007). Production of Gluconic Acid by Some Local Fungi. Journal of Applied Sciences Research. Available at: [Link]
-
Cui, Y., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. National Institutes of Health. Available at: [Link]
-
Singh, O. V., & Kumar, R. (2012). Gluconic Acid Production from Golden Syrup by Aspergillus niger Strain Using Semiautomatic Stirred-Tank Fermenter. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Kovalenko, V., et al. (2024). Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. Catalysts. Available at: [Link]
-
Wikipedia contributors. (2024). Aspergillus niger. Wikipedia. Available at: [Link]
-
Zhang, Z., et al. (2022). Dual Role of Gluconic Acid in the Cascading Saccharification of Hemicellulose and Cellulose from Various Lignocellulosic Stuff. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Satheeshkumar, S., et al. (2019). Utilization of Fruit Waste for the Production of Citric Acid by using Aspergillus Niger. Journal of Drug Delivery and Therapeutics. Available at: [Link]
- Wang, X., et al. (2016). Method for quantitative detection of gluconic acids and glucono lactone. Google Patents.
-
Singh, O. V., & Kapoor, R. (2004). Optimization of fermentation conditions for gluconic acid production by mutant Aspergillus niger. ResearchGate. Available at: [Link]
-
Amadi, O. C., et al. (2023). Production and Characterization of Gluconic Acid from Aspergillus sp Using Agro-residues as a Substrate. Journal of Advances in Biology & Biotechnology. Available at: [Link]
-
Makut, M.D., et al. (2023). Production of gluconic acid from sweet potato peels using naturally occurring fungi by submerged fermentation. ResearchGate. Available at: [Link]
-
Jackson, L. S. (1992). Processes for Pretreating Lignocellulosic Biomass: A Review. Publications from USDA-ARS / UNL Faculty. Available at: [Link]
-
Pal, P., et al. (2017). Fermentative production of gluconic acid: A membrane-integrated Green process. ResearchGate. Available at: [Link]
-
Roukas, T. (1998). Citric and gluconic acid production from fig by Aspergillus niger using solid-state fermentation. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Silva, M. L., et al. (2003). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. Available at: [Link]
-
Ziemiński, K., & Kowalska-Wentel, M. (2017). Pretreatment of Lignocellulosic Materials as Substrates for Fermentation Processes. Molecules. Available at: [Link]
-
Mosier, N., et al. (2005). Methods for Pretreatment of Lignocellulosic Biomass for Efficient Hydrolysis and Biofuel Production. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Alsaheb, R. A. A., et al. (2021). Systematic comparison of gluconic acid optimization produced by Aspergillus using raw bioresources. Ain Shams Engineering Journal. Available at: [Link]
-
Kumar, A., et al. (2023). Pretreatment technologies for lignocellulosic biomass: Research progress, mechanisms, and prospects. BioResources. Available at: [Link]
-
Pal, P., & Kumar, R. (2013). Manufacture of gluconic acid: A review towards process intensification for green production. Chemical & Biological Engineering. Available at: [Link]
Sources
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Aspergillus niger - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pretreatment technologies for lignocellulosic biomass: Research progress, mechanisms, and prospects :: BioResources [bioresources.cnr.ncsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 17. (PDF) Manufacture of gluconic acid: A review towards process intensification for green production [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Gluconic Acid Fermentation
Welcome to the technical support center for gluconic acid fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the production of gluconic acid. As your dedicated application scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. Our approach is grounded in a deep understanding of the microbial physiology and bioprocess engineering principles that govern this fermentation.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing a clear path from problem identification to resolution.
Low Gluconic Acid Yield
Question: My fermentation is resulting in a significantly lower than expected yield of gluconic acid. What are the potential causes and how can I rectify this?
Answer: Low gluconic acid yield is a frequent challenge stemming from several factors, primarily related to suboptimal enzymatic activity of glucose oxidase (GOD) and inefficient bioconversion. Let's break down the potential causes and solutions.
Potential Causes & Corrective Actions:
-
Suboptimal pH: The pH of the fermentation medium is critical for both fungal growth and enzyme activity.[1][2] The optimal pH for gluconic acid production by Aspergillus niger is typically between 4.5 and 6.5.[2][3][4] A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the formation of citric acid instead of gluconic acid.[2][3]
-
Inadequate Aeration and Dissolved Oxygen (DO): The conversion of glucose to gluconic acid is a strictly aerobic process.[3][4] Insufficient dissolved oxygen will directly limit the activity of glucose oxidase, the key enzyme in this bioconversion.
-
Expert Insight: Increased aeration has been shown to directly correlate with higher gluconic acid production.[1] The volumetric oxygen transfer coefficient (kLa) is a critical parameter to monitor and optimize.[4]
-
Corrective Measures: Increase the agitation speed and/or the aeration rate.[5] For larger-scale fermenters, consider using enriched air or pure oxygen to enhance the DO level.[3]
-
-
Substrate Inhibition or Limitation: While glucose is the primary substrate, its concentration plays a crucial role. Very high initial glucose concentrations can be inhibitory to some microbial strains, such as Gluconobacter oxydans.[3][6] Conversely, premature depletion of glucose will halt production.
-
Nutrient Limitation: While a high carbon-to-nitrogen (C/N) ratio is required in the production medium, a complete lack of essential nutrients like nitrogen and phosphorus will hinder microbial growth and, consequently, enzyme production.[3][4]
-
Inhibitory Byproducts: The accumulation of hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, can inhibit the enzyme's activity.[3]
-
Advanced Strategy: Consider co-expression of catalase, which breaks down H₂O₂, to mitigate its inhibitory effects. Some strains of A. niger naturally produce catalase, but its activity can be a limiting factor.
-
Formation of Unwanted Byproducts
Question: I am observing the formation of significant amounts of byproducts, such as keto-gluconic acids, in my fermentation broth. How can I minimize their production?
Answer: The formation of byproducts, particularly 2-keto-D-gluconic acid and 5-keto-D-gluconic acid, is a common issue, especially when using bacterial strains like Gluconobacter oxydans.[3][6] This secondary oxidation of gluconic acid reduces the final product purity and complicates downstream processing.[3]
Causality and Mitigation Strategies:
-
Microbial Strain Selection: Fungal fermentations with Aspergillus niger generally produce fewer byproducts compared to bacterial fermentations.[3] If byproduct formation is a persistent issue, consider evaluating different production strains.
-
pH Control: Maintaining a lower pH can inhibit the activity of the enzymes responsible for converting gluconic acid to keto-gluconic acids.
-
Glucose Concentration Management: The presence of glucose can suppress the secondary oxidation of gluconic acid.
-
Experimental Workflow: Implement a fed-batch or continuous culture system to ensure that a residual glucose concentration is always present in the fermenter. This prevents the microorganism from utilizing the newly formed gluconic acid as a substrate. For G. oxydans, a glucose concentration above 15 mM is recommended to inhibit keto-gluconic acid formation.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for gluconic acid fermentation with Aspergillus niger?
A1: The optimal temperature for efficient gluconic acid production by Aspergillus niger is generally around 30°C.[1] Temperatures significantly above this, for instance 45°C, can lead to a negligible production of gluconic acid.[1]
Q2: How does the morphology of Aspergillus niger affect gluconic acid production?
A2: The morphology of filamentous fungi like A. niger in submerged culture is crucial. While pellet formation is often desired for ease of separation, a dispersed mycelial morphology has been reported to achieve a higher gluconic acid production rate.[3][4] The dispersed form provides a larger surface area for nutrient uptake and oxygen transfer. The desired morphology can often be influenced by the inoculum development conditions, such as the C/N ratio in the seed medium.[3]
Q3: Can I reuse the microbial biomass for subsequent fermentation batches?
A3: Biomass recycling is a cost-saving strategy. For fungal fermentations with A. niger, the mycelia can be reused for up to 5 times in a fed-batch cultivation system with intermittent glucose addition.[3][4] However, one of the challenges in industrial-scale fungal fermentation is the difficulty in reusing the filamentous fungi.[3]
Q4: What are the key considerations for downstream processing and purification of gluconic acid?
A4: Downstream processing can be challenging due to the presence of residual glucose, fungal biomass, and potential byproducts.[3] Common purification methods include:
-
Biomass Separation: Aseptic centrifugation or vacuum filtration.[3][4]
-
Purification of Gluconate: Electrodialysis, anion/cation exchange chromatography, and membrane separation techniques.[3][4] The presence of keto-gluconic acids can complicate the separation process, highlighting the importance of minimizing their formation during fermentation.[3]
Section 3: Experimental Protocols & Data
Protocol 1: Batch Fermentation of Gluconic Acid using Aspergillus niger
-
Inoculum Preparation:
-
Prepare a seed medium with a low C/N ratio.
-
Inoculate with A. niger spores (e.g., 10⁶ conidia/cm³).
-
Incubate at 30°C for 15-24 hours to obtain the desired seed morphology (dispersed or small pellets).[3]
-
-
Production Medium Preparation:
-
Fermentation:
-
Inoculate the production medium with the prepared seed culture.
-
Maintain the temperature at 30°C.[1]
-
Control the pH between 5.5 and 6.5 using an automated addition of NaOH or CaCO₃.[1][3][4][5]
-
Ensure high aeration and agitation to maintain a sufficient dissolved oxygen level.[1][3][4]
-
The fermentation is typically carried out for 7 to 12 days.[1][7]
-
-
Monitoring:
-
Regularly sample the broth to measure glucose consumption and gluconic acid production using appropriate analytical methods (e.g., HPLC).
-
Data Summary: Optimal Fermentation Parameters for Aspergillus niger
| Parameter | Optimal Range | Rationale |
| pH | 4.5 - 6.5[2][3][4] | Maximizes glucose oxidase activity and prevents diversion to citric acid cycle. |
| Temperature | 30°C[1] | Optimal for fungal growth and enzyme stability. |
| Glucose Concentration | 120 - 350 g/L[3][4] | High substrate concentration drives the reaction forward. |
| Aeration | High | Gluconic acid production is a strictly aerobic process.[3][4] |
| Nitrogen & Phosphorus | Low concentration (~20 mM)[2][3][4] | Supports initial growth without diverting resources from product formation. |
Section 4: Visualizations
Logical Workflow for Troubleshooting Low Gluconic Acid Yield
Caption: A logical workflow for diagnosing and resolving low gluconic acid yield.
Core Signaling Pathway: Glucose to Gluconic Acid
Caption: The enzymatic conversion of glucose to gluconic acid.
References
-
Production of Gluconic Acid by Some Local Fungi. Journal of Microbiology and Biotechnology. [Link]
-
Optimisation of fermentation conditions for gluconic acid production by a mutant of Aspergillus niger. PubMed. [Link]
-
Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. National Center for Biotechnology Information. [Link]
-
Gluconic Acid Production from Golden Syrup by Aspergillus niger Strain Using Semiautomatic Stirred-Tank Fermenter. Walsh Medical Media. [Link]
-
(PDF) Gluconic acid production under varying fermentation conditions by Aspergillus niger. ResearchGate. [Link]
-
Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology. [Link]
-
Optimisation of fermentation conditions for gluconic acid production by a mutant of Aspergillus niger. NISCIR Online Periodicals Repository. [Link]
-
systematic comparison of gluconic acid optimization produced by aspergillus using raw bioresources cultivation medium. ResearchGate. [Link]
-
(PDF) Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. ResearchGate. [Link]
-
Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. MDPI. [Link]
-
Gluconic acid production under varying fermentation conditions by Aspergillus spp. TSI Journals. [Link]
-
Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology. [Link]
Sources
- 1. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Gluconic acid production under varying fermentation conditions by Aspergillus niger [academia.edu]
Technical Support Center: Optimizing Enzymatic Gluconic Acid Production
Welcome to the technical support center for the enzymatic production of gluconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical field experience to help you improve the efficiency and reproducibility of your gluconic acid production processes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of enzymatic gluconic acid production.
Q1: What is the core enzymatic reaction for gluconic acid production?
A1: The production of gluconic acid from glucose is a two-step enzymatic cascade reaction. First, glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), consuming oxygen in the process. The D-glucono-δ-lactone then spontaneously or enzymatically hydrolyzes to gluconic acid. To prevent the accumulation of H₂O₂, which can inactivate the glucose oxidase, catalase (CAT) is typically added to the system. Catalase decomposes H₂O₂ into water and oxygen, the latter of which can be reused by glucose oxidase, thereby improving the overall efficiency of the reaction.[1][2]
Q2: Why is the addition of catalase crucial for efficient gluconic acid production?
A2: The addition of catalase is critical for two primary reasons. Firstly, hydrogen peroxide is a strong deactivating agent for glucose oxidase.[1][3] Its removal by catalase protects the primary enzyme, GOx, from inactivation, thus prolonging its operational stability. Secondly, the decomposition of hydrogen peroxide by catalase regenerates oxygen, which is a substrate for the glucose oxidase-catalyzed reaction.[1][4] This in-situ oxygen generation can be particularly beneficial in systems with limited oxygen supply, enhancing the overall reaction rate.[1]
Q3: What are the optimal pH and temperature ranges for enzymatic gluconic acid production?
A3: The optimal pH and temperature for gluconic acid production depend on the source of the enzymes. For glucose oxidase and catalase derived from Aspergillus niger, the preferred pH is typically between 4.0 and 7.0, with a more focused optimal range of 5.5 to 6.0.[5] The optimal temperature generally falls between 15°C and 40°C, with a preferred range of 20°C to 25°C for enhanced enzyme stability.[5] Immobilization of the enzymes can sometimes shift the optimal pH and temperature to higher values.[1]
Q4: Can I use whole cells instead of isolated enzymes for gluconic acid production?
A4: Yes, using whole cells, such as permeabilized Aspergillus niger or Gluconobacter oxydans, is a viable alternative to isolated enzymes.[1][6] Whole-cell biocatalysts offer the advantage of containing the necessary metabolic machinery to eliminate the produced hydrogen peroxide, potentially negating the need for exogenous catalase.[1] However, this approach may introduce challenges such as the risk of substrate contamination and the occurrence of side reactions.[1]
Q5: What are the common methods for monitoring the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the consumption of glucose and the production of gluconic acid. Glucose concentration can be determined using enzymatic methods, such as those employing glucose oxidase, or through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[7][8] Gluconic acid concentration can be measured using enzymatic assay kits or by HPLC.[9][10][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.
Problem 1: Low or Stalled Gluconic Acid Production
Symptoms:
-
The concentration of gluconic acid plateaus prematurely.
-
The initial reaction rate is significantly lower than expected.
-
Incomplete conversion of glucose.
Potential Causes & Diagnostic Workflow:
Troubleshooting Workflow for Byproduct Formation.
Detailed Troubleshooting Steps:
-
Rule out Microbial Contamination:
-
Rationale: The reaction medium is susceptible to microbial growth, which can consume glucose and produce a variety of byproducts.
-
Protocol:
-
Aseptically withdraw a sample from your reaction and plate it on a general-purpose nutrient agar.
-
Incubate at 30-37°C for 24-48 hours and observe for colony formation.
-
Corrective Action: If microbial growth is detected, ensure all components of your bioreactor and your reagents are properly sterilized before starting the next experiment.
-
-
-
Prevent Over-oxidation to Keto-gluconic Acids:
-
Rationale: In some systems, particularly those using certain strains of Gluconobacter, gluconic acid can be further oxidized to keto-gluconic acids. [6][12] * Protocol:
-
Analyze your sample for the presence of keto-gluconic acids using appropriate analytical methods like HPLC.
-
Corrective Action: The formation of keto-gluconic acids can often be inhibited by maintaining a pH below 3.5 and a glucose concentration higher than 15 mM. [12]
-
-
Data and Parameters
Table 1: Typical Operating Parameters for Enzymatic Gluconic Acid Production
| Parameter | Recommended Range | Rationale |
| pH | 5.5 - 6.5 | Optimal for A. niger glucose oxidase and catalase activity. [5] |
| Temperature (°C) | 20 - 40 | Balances enzyme activity and stability. [1][5] |
| Initial Glucose (g/L) | 100 - 300 | Higher concentrations can be used, but may lead to oxygen transfer limitations. [5] |
| Dissolved Oxygen (%) | > 20% | Prevents oxygen from becoming the rate-limiting substrate. [12] |
| Catalase/GOx Ratio | > 2.0 (IU/SU) | Ensures efficient removal of inhibitory H₂O₂. [5] |
Experimental Protocols
Protocol 1: Assay for Glucose Oxidase Activity
This protocol is adapted from standard methods for determining glucose oxidase activity. [13]
-
Prepare a reaction mixture containing a known concentration of glucose in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Add a chromogenic substrate that reacts with hydrogen peroxide in the presence of peroxidase (e.g., o-dianisidine).
-
Initiate the reaction by adding a known volume of your glucose oxidase sample.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of color formation. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmole of β-D-glucose to D-gluconolactone and H₂O₂ per minute at a specified pH and temperature.
Protocol 2: Downstream Processing for Gluconic Acid Recovery
The recovery of gluconic acid from the reaction mixture typically involves several steps to remove enzymes, unreacted substrate, and other impurities. [3][14]
-
Enzyme Removal: If using free enzymes, they can be denatured by heat treatment and removed by centrifugation or filtration. For immobilized enzymes, they can be easily separated from the reaction mixture for reuse.
-
Decolorization: The clarified solution can be treated with activated carbon to remove colored impurities.
-
Concentration: The solution is then concentrated by evaporation under reduced pressure. [15]4. Purification/Separation: Ion exchange chromatography can be used to separate gluconic acid from unreacted glucose and other ions. [3]5. Crystallization: The concentrated and purified gluconic acid solution can be cooled to induce crystallization, allowing for the recovery of solid gluconic acid or its salts.
Visualizing the Process
Enzymatic Cascade for Gluconic Acid Production
Core enzymatic pathway for gluconic acid production.
References
-
Kornecki, J. F., Carballares, D., Tardioli, P. W., Rodrigues, R. C., Berenguer-Murcia, Á., Alcántara, A. R., & Fernandez-Lafuente, R. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology. [Link]
-
Li, S., Liu, J., & Zhang, D. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology. [Link]
-
Zhang, X., et al. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. MDPI. [Link]
-
Ramírez-López, C. A., et al. (2021). Combi-CLEAs of Glucose Oxidase and Catalase for Conversion of Glucose to Gluconic Acid Eliminating the Hydrogen Peroxide to Maintain Enzyme Activity in a Bubble Column Reactor. MDPI. [Link]
- Van den Berg, C., et al. (1999). Enzymatic production of gluconic acid or its salts.
-
Anastassiadis, S. (2007). Gluconic Acid Production. ResearchGate. [Link]
-
Li, S., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers. [Link]
-
Megazyme. (2018). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE). YouTube. [Link]
-
Zhang, W., et al. (2014). Modeling and simulation of enzymatic gluconic acid production using immobilized enzyme and CSTR-PFTR circulation reaction system. PubMed. [Link]
-
Anastassiadis, S. (2007). pH effect on the conversion of glucose to gluconic acid using a Glucose Oxidase-Catalase Enzyme System. ResearchGate. [Link]
-
Kazemi, A., & Najafpour, G. D. (2013). Modeling and control of dissolved oxygen concentration in the fermentation of Glucose to Gluconic Acid. ResearchGate. [Link]
- Wang, Y., et al. (2016). Method for quantitative detection of gluconic acids and glucono lactone.
-
Triyambak Life Sciences. (n.d.). In downstream processing of gluconic acid... Triyambak Life Sciences. [Link]
-
Wikipedia. (n.d.). Gluconic acid. Wikipedia. [Link]
-
Shaikh, S. A., & Trivedi, R. (2011). Gluconic acid production under varying fermentation conditions by Aspergillus spp. TSI Journals. [Link]
-
Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. NCBI Bookshelf. [Link]
-
Bankole, P. O., et al. (2018). Kinetics of gluconic acid production and cell growth in a batch bioreactor by Aspergillus niger using breadfruit hydrolysate. ResearchGate. [Link]
-
Zhang, Q., et al. (2019). On-Line Tendency Control of Dissolved Oxygen Concentration during Aerobic Fed-Batch Fermentations. MDPI. [Link]
-
Zlateva, P., et al. (2021). Validation of method for analysis of glucose in food additives. BIO Web of Conferences. [Link]
-
Edwards, C. E., et al. (2020). Glucose Oxidase in Conjunction with Catalase – An Effective System of Wine pH Management in Red Wine. American Journal of Enology and Viticulture. [Link]
-
Pal, P., et al. (2016). Manufacture of gluconic acid: A review towards process intensification for green production. Chemical Engineering and Processing: Process Intensification. [Link]
-
Larcher, R., et al. (2009). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. ResearchGate. [Link]
-
Osorio, F., et al. (2023). Entrapment of Glucose Oxidase and Catalase in Silica–Calcium–Alginate Hydrogel Reduces the Release of Gluconic Acid in Must. PMC. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
-
ResearchGate. (n.d.). Enzymatic glucose oxidation for gluconic acid production, with hydrogen peroxide removal. ResearchGate. [Link]
-
Sokolovska, I., et al. (2000). Production of gluconic acid from glucose by Aspergillus niger. ResearchGate. [Link]
-
AWRI. (2020). Aerating ferments: why aeration is useful and how you can do it. YouTube. [Link]
Sources
- 1. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 2. Entrapment of Glucose Oxidase and Catalase in Silica–Calcium–Alginate Hydrogel Reduces the Release of Gluconic Acid in Must - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gluconic acid - Wikipedia [en.wikipedia.org]
- 5. US5897995A - Enzymatic production of gluconic acid or its salts - Google Patents [patents.google.com]
- 6. Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans | MDPI [mdpi.com]
- 7. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-conferences.org [bio-conferences.org]
- 9. youtube.com [youtube.com]
- 10. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 13. tsijournals.com [tsijournals.com]
- 14. (PDF) Manufacture of gluconic acid: A review towards process intensification for green production [academia.edu]
- 15. In downstream processing of gluconic acid, concentrated fermentation broth containing 20% (w/w) gluconic acid is cooled in a heat exchanger prior to crystallisation. 2000 kg h-1 liquid leaving an evaporator at 90°C must be cooled to 6°C. Cooling is achieved by heat exchange with 2700 kg h-1 water initially at 2°C. The final temperature of the cooling water is 50°C. Assume (heat capacity of gluconic acid is 0.35 cal g-1 °C-1).h (liquid water at 90°C = 376.9 kJ kg-1)h (liquid water at 6°C = 25.2 kJ kg-1)h (liquid water at 2°C = 8.4 kJ kg-1 )h (liquid water at 50°C = 209.3 kJ kg-1)h (gluconic acid at 90°C=0)How much heat is removed to the cooling water? -triyambak.org - Triyambak Life Sciences [triyambak.org]
Technical Support Center: By-product Formation in Gluconic Acid Fermentation
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of by-product formation during gluconic acid fermentation. Here, we dissect common challenges, provide actionable troubleshooting protocols, and answer frequently asked questions to enhance your experimental outcomes and ensure the integrity of your results.
Troubleshooting Guide: Common Issues in Gluconic Acid Fermentation
Undesired by-products can significantly impact the yield and purity of gluconic acid. This section provides a systematic approach to identifying and mitigating common issues encountered during fermentation.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Gluconic Acid Yield with High Residual Glucose | 1. Suboptimal Dissolved Oxygen (DO): Gluconic acid production is a highly aerobic process. Insufficient oxygen limits the activity of glucose oxidase (in fungi) or glucose dehydrogenase (in bacteria).[1] 2. Inadequate pH Control: The optimal pH for gluconic acid production by Aspergillus niger is typically between 4.5 and 6.0.[1] Deviations can reduce enzyme activity. 3. Enzyme Inhibition: Accumulation of hydrogen peroxide (H₂O₂), a by-product of the glucose oxidase reaction, can inhibit the enzyme.[1] | 1. Optimize Aeration and Agitation: Increase the agitation speed and/or airflow rate to maintain a high dissolved oxygen level. For Gluconobacter oxydans, maintaining DO above 20% is crucial.[1] 2. Implement Robust pH Control: Continuously monitor and control the pH of the fermentation broth by adding appropriate neutralizers like CaCO₃ or NaOH.[1][2] 3. Enhance Catalase Activity: For fungal fermentations, ensure the producing strain has sufficient catalase activity to break down H₂O₂. Co-expression of catalase can be a strategy in recombinant strains.[1] |
| High 2-Ketogluconic Acid (2-KGA) Formation | 1. Bacterial Strain Characteristics: Certain bacteria, like Pseudomonas species and some Gluconobacter strains, naturally produce 2-KGA from gluconic acid.[3][4] 2. Favorable pH for 2-KGA Production: Neutral pH conditions can favor the activity of gluconate-2-dehydrogenase, leading to the conversion of gluconic acid to 2-KGA in some bacteria.[1] | 1. Strain Selection and Genetic Modification: Select a strain known for low 2-KGA production. If using Gluconobacter oxydans, consider a mutant strain where the gene for gluconate-2-dehydrogenase is inactivated.[5] 2. Maintain Acidic pH: For bacterial fermentations where 2-KGA is a concern, maintaining a lower pH (e.g., below 4.5) can inhibit the enzymatic conversion of gluconic acid.[6] |
| High 5-Ketogluconic Acid (5-KGA) Formation | 1. Bacterial Strain Characteristics: Gluconobacter oxydans is known to produce 5-KGA from gluconic acid, particularly at acidic pH.[1][5] 2. High Dissolved Oxygen: While essential for gluconic acid production, very high DO levels can sometimes promote the further oxidation to 5-KGA in G. oxydans.[1] | 1. Strain Engineering: Similar to 2-KGA, genetic modification of the producing strain to knock out the gene for gluconate-5-dehydrogenase can be an effective strategy.[1] 2. Controlled Aeration: While maintaining sufficient DO for gluconic acid formation, avoid excessive aeration that might push the equilibrium towards 5-KGA production. 3. pH Optimization: While acidic pH can favor 5-KGA formation, a carefully controlled pH below 3.5 can inhibit the secondary oxidation of gluconic acid in some bacterial fermentations.[1] |
| Formation of Citric or Oxalic Acid | 1. Fungal Metabolism Shift: In fungal fermentations (e.g., with Aspergillus niger), a drop in pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid.[1] Oxalic acid can also be produced under certain conditions. | 1. Maintain Optimal pH for Gluconic Acid: Strictly maintain the pH in the optimal range for gluconic acid production (4.5-6.0 for A. niger) to prevent the metabolic shift towards the TCA cycle.[1] 2. High Glucose Concentration: Maintaining a high glucose concentration can help suppress the TCA cycle and favor the direct oxidation pathway to gluconic acid. |
Experimental Protocols
Protocol 1: Quantification of Gluconic Acid and By-products using HPLC
This protocol outlines a general method for the simultaneous quantification of gluconic acid, 2-ketogluconic acid, and 5-ketogluconic acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column or a specialized column for organic acid analysis (e.g., Shodex RSpak DE-613).[7]
-
Mobile phase: e.g., dilute sulfuric acid (e.g., 5 mM) or perchloric acid (e.g., 2 mM).[7]
-
Standards for gluconic acid, 2-ketogluconic acid, and 5-ketogluconic acid.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary to fall within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
-
Visualization of Key Pathways and Workflows
Metabolic Pathway of Gluconic Acid and Key By-products
Caption: Metabolic pathways in gluconic acid fermentation.
Troubleshooting Workflow for Low Gluconic Acid Yield
Caption: A systematic workflow for troubleshooting low gluconic acid yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in gluconic acid fermentation?
The most common by-products are 2-ketogluconic acid (2-KGA) and 5-ketogluconic acid (5-KGA), which are formed by the further oxidation of gluconic acid, primarily in bacterial fermentations like those using Gluconobacter oxydans.[1][5] In fungal fermentations, such as with Aspergillus niger, citric acid and oxalic acid can be significant by-products, especially under suboptimal pH conditions.[1] Hydrogen peroxide (H₂O₂) is also a direct by-product of the glucose oxidase reaction in fungi.[1]
Q2: How does pH influence by-product formation?
pH is a critical parameter. In fungal fermentations, a pH below 3.5 can shift the metabolism from gluconic acid production towards the TCA cycle, resulting in citric acid formation.[1] In bacterial fermentations with Gluconobacter oxydans, acidic pH can favor the production of 5-KGA, while neutral pH may promote 2-KGA formation.[1]
Q3: Can the choice of microorganism affect the by-product profile?
Absolutely. Fungi like Aspergillus niger primarily produce gluconic acid via glucose oxidase and are more prone to forming organic acids like citric acid as by-products.[1] Bacteria such as Gluconobacter oxydans use glucose dehydrogenase and are known for producing ketogluconic acids (2-KGA and 5-KGA).[1][5] Some Pseudomonas species are particularly efficient at producing 2-KGA.[3][4]
Q4: What is the role of dissolved oxygen in by-product formation?
Gluconic acid production is an oxidative process and requires a high level of dissolved oxygen.[1] However, in some bacterial fermentations, excessively high oxygen levels can promote the further oxidation of gluconic acid to ketogluconic acids. Therefore, maintaining an optimal, rather than maximal, dissolved oxygen concentration is key.
Q5: Are there analytical methods to monitor by-product formation in real-time?
While real-time monitoring is challenging, at-line or off-line analysis using High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying gluconic acid and its by-products.[7][8] This allows for timely adjustments to fermentation parameters.
References
-
Ma, Y., Li, B., Zhang, X., Wang, C., & Chen, W. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 864787. [Link]
-
Science Through Time. (2025). What Are The Byproducts Of Fermentation?. YouTube. [Link]
-
Slideshare. (n.d.). Glucouronic acid pathway and biotransformation. [Link]
-
Ma, Y., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. PubMed. [Link]
-
Sustainable catalytic pathways for biofuel precursors: quantitative conversion of glucose to gluconic acid using Pt-Zn biochar catalyst. (2024). ScienceDirect. [Link]
-
Gluconic acid production under varying fermentation conditions by Aspergillus spp. (2011). TSI Journals. [Link]
-
(PDF) Gluconic acid production under varying fermentation conditions by Aspergillus niger. (n.d.). ResearchGate. [Link]
-
Lockwood, L. B., Tabenkin, B., & Ward, G. E. (1941). gluconic acid from glucose by species of pseudomonas and phytomonas. Journal of Bacteriology, 42(1), 51-61. [Link]
-
Merfort, M., et al. (2006). A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid. Applied and Environmental Microbiology, 72(5), 3587-3590. [Link]
-
Optimization of fermentation conditions for gluconic acid production by mutant Aspergillus niger. (n.d.). ResearchGate. [Link]
-
Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. (2022). Frontiers. [Link]
-
Gluconic Acid Production from Golden Syrup by Aspergillus niger Strain Using Semiautomatic Stirred-Tank Fermenter. (2012). Walsh Medical Media. [Link]
-
Ramachandran, S., et al. (2006). Gluconic acid: properties, applications and microbial production. Food Technology and Biotechnology, 44(2), 185-195. [Link]
-
Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. (2020). PMC. [Link]
-
The metabolism of gluconic acid. (n.d.). ResearchGate. [Link]
-
D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. (n.d.). Megazyme. [Link]
-
Dai, Y., et al. (2022). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. MDPI. [Link]
-
(PDF) Gluconic Acid: Properties, Applications and Microbial Production. (n.d.). ResearchGate. [Link]
- CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone. (n.d.).
-
High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans. (2008). PubMed. [Link]
-
Sun, L., et al. (2020). Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate. Frontiers in Bioengineering and Biotechnology, 8, 583. [Link]
-
Gluconic acid and 2-ketogluconic acid production by Gluconobacter oxydans in different pH environment. (n.d.). ResearchGate. [Link]
-
Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. (2008). CORE. [Link]
-
Reverse Phase Analysis of Gluconic Acids (DE-613). (n.d.). Shodex HPLC Columns. [Link]
-
Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. (n.d.). DiVA. [Link]
-
Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. (n.d.). ResearchGate. [Link]
Sources
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fermentation | Free Full-Text | Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans [mdpi.com]
- 7. shodex.com [shodex.com]
- 8. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
Technical Support Center: Mastering pH Control in Aspergillus niger Fermentation for Gluconic Acid Production
Welcome to the technical support center for optimizing gluconic acid production through Aspergillus niger fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH control during this sensitive bioprocess. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure the success of your fermentation experiments.
The Critical Role of pH in Gluconic Acid Fermentation
The conversion of glucose to gluconic acid by Aspergillus niger is a highly pH-dependent process. The primary enzyme responsible for this biotransformation is glucose oxidase, which exhibits optimal activity within a specific pH range.[1][2][3][4] Deviation from this optimal pH can lead to a cascade of undesirable outcomes, including reduced enzyme activity, decreased product yield, and the formation of unwanted byproducts such as citric acid and oxalic acid.[1][5] Therefore, precise and consistent pH control is paramount for maximizing the efficiency and purity of gluconic acid production.
Troubleshooting Guide: Common pH-Related Issues
This section addresses specific problems you may encounter during your Aspergillus niger fermentation experiments and provides actionable solutions grounded in scientific principles.
Issue 1: Low Gluconic Acid Yield
Symptoms:
-
Final concentration of gluconic acid is below the expected range.
-
Slow rate of glucose consumption.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal pH | The activity of glucose oxidase, the key enzyme in gluconic acid synthesis, is highly pH-dependent, with an optimal range generally between 5.5 and 6.5.[3][6] Deviations from this range can significantly reduce the enzyme's catalytic efficiency. | 1. Verify pH setpoint: Ensure your pH controller is set to the optimal range for your A. niger strain, typically between 5.5 and 6.5.[6][7] 2. Calibrate pH probe: Regularly calibrate your pH probe before and after each fermentation run to ensure accurate readings. 3. Implement robust pH control: Utilize an automated pH control system with a reliable acid/base delivery mechanism.[6] |
| pH Drifts and Fluctuations | Large or rapid swings in pH can stress the microorganism and temporarily inhibit enzyme activity, leading to an overall decrease in productivity. | 1. Tune PID controller: If using a PID controller, optimize the proportional, integral, and derivative settings to minimize overshoot and oscillations.[6] 2. Check base/acid delivery: Ensure the pump or valve delivering the neutralizing agent is functioning correctly and that the tubing is not clogged. 3. Consider a buffer: While not the primary mode of control, incorporating a suitable buffer in your media can help to dampen minor pH fluctuations. |
| Inadequate Dissolved Oxygen (DO) | The conversion of glucose to gluconic acid is a strictly aerobic process.[5] Low DO levels can become the limiting factor, even at optimal pH. | 1. Monitor DO levels: Continuously monitor the dissolved oxygen concentration in your fermenter. 2. Increase aeration/agitation: If DO levels are low, increase the aeration rate or agitation speed to enhance oxygen transfer into the medium.[8] |
Issue 2: Significant Byproduct Formation (e.g., Citric Acid)
Symptoms:
-
Presence of significant quantities of citric acid or other organic acids in your final product analysis.
-
A sharp drop in pH below the target range.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| pH Below 3.5 | Low pH conditions (typically below 3.5) can trigger the tricarboxylic acid (TCA) cycle in A. niger, leading to the production of citric acid instead of gluconic acid.[1][5] | 1. Immediate pH correction: If the pH drops significantly, manually add a neutralizing agent to bring it back to the optimal range for gluconic acid production. 2. Review pH control strategy: Your current pH control system may not be responsive enough to counteract the rapid acid production. Consider a more aggressive control strategy or a faster-acting neutralizing agent. 3. Ensure adequate neutralization: Verify that your reservoir of neutralizing agent is not depleted. |
| Nutrient Limitation | Certain nutrient limitations can shift the metabolism of A. niger towards the production of other organic acids. | 1. Optimize media composition: Ensure your fermentation medium has a high carbon-to-nitrogen (C/N) ratio, which favors gluconic acid production.[5] 2. Check for trace element deficiencies: While less common, deficiencies in certain trace elements can impact metabolic pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for gluconic acid production by Aspergillus niger?
The optimal pH for gluconic acid production by A. niger generally falls within the range of 4.5 to 6.5.[5] Many studies indicate that a pH of around 5.5 to 6.0 is ideal for maximizing the activity of glucose oxidase and achieving high yields.[6][8][9] However, the exact optimum can vary depending on the specific strain of A. niger being used.
Q2: Which neutralizing agent should I use for pH control?
Commonly used neutralizing agents include sodium hydroxide (NaOH) and calcium carbonate (CaCO3).[1][10]
-
Sodium Hydroxide (NaOH): A strong base that provides rapid and precise pH control when used with an automated titration system.[6] It is highly soluble and easy to handle in a liquid form.
-
Calcium Carbonate (CaCO3): Acts as a buffering agent and a neutralizing agent.[11][12] It can be added to the medium as a slurry. While it can be a cost-effective option, it can sometimes be more challenging to control the pH with the same level of precision as NaOH.[12] The formation of calcium gluconate, which has limited solubility, can also lead to precipitation on the mycelia, potentially hindering oxygen transfer.[13]
Q3: How does pH affect the key enzymes in this process?
The primary enzyme, glucose oxidase , which converts glucose to gluconic acid, has an optimal pH of around 5.5.[2][3] Its activity decreases significantly at more acidic or alkaline pH values. Catalase , another important enzyme that breaks down the hydrogen peroxide byproduct of the glucose oxidase reaction, also has an optimal pH that is generally in a similar range.[14] Maintaining the pH within the optimal range for both enzymes is crucial for the overall efficiency of the fermentation.
Q4: Can I control the pH manually?
While manual pH control is possible for small-scale or preliminary experiments, it is not recommended for achieving high yields and reproducibility. The production of gluconic acid leads to a continuous decrease in pH, requiring frequent monitoring and additions of a neutralizing agent. Manual control can lead to significant pH fluctuations, which can negatively impact the fermentation process. An automated pH control system using a pH probe and a controller linked to a base delivery pump is highly recommended for reliable and consistent results.[6]
Q5: What is the relationship between pH and fungal morphology?
While factors like inoculum size and agitation are more direct influencers of mycelial morphology (pellets vs. free filaments), pH can have an indirect effect.[15] Extreme pH values can stress the organism, potentially leading to less favorable growth forms. Maintaining an optimal pH contributes to healthy and productive mycelial growth.
Experimental Protocols
Protocol 1: Calibration of a pH Electrode for Fermentation
-
Preparation: Gather your pH electrode, a calibrated pH meter, and at least two standard buffer solutions that bracket your target fermentation pH (e.g., pH 4.0 and pH 7.0).
-
Rinsing: Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue.
-
First Point Calibration: Immerse the electrode in the first buffer solution (e.g., pH 7.0). Allow the reading to stabilize and then calibrate the meter to the value of the buffer.
-
Rinsing: Rinse the electrode again with deionized water and blot dry.
-
Second Point Calibration: Immerse the electrode in the second buffer solution (e.g., pH 4.0). Allow the reading to stabilize and calibrate the meter to this second value.
-
Verification: Rinse the electrode and place it back in the first buffer solution to verify that the reading is stable and accurate.
-
Storage: When not in use, store the pH electrode in a suitable storage solution as recommended by the manufacturer.
Protocol 2: Setting up an Automated pH Control Loop
-
System Assembly: Connect a calibrated pH probe to a pH controller. Connect the pH controller to a peristaltic pump. Place the intake tubing of the pump into a sterile reservoir of a neutralizing agent (e.g., 2M NaOH) and the outlet tubing into your sterile fermenter.
-
Controller Settings: Set the desired pH setpoint on the controller (e.g., 5.5).
-
Deadband/Hysteresis: Set a deadband or hysteresis value (e.g., +/- 0.1 pH units) to prevent the pump from constantly cycling on and off with minor fluctuations.
-
Pump Activation: Configure the controller to activate the pump to add the base when the pH drops below the lower limit of the deadband (e.g., below pH 5.4).
-
Monitoring: Throughout the fermentation, monitor the pH readings and the frequency of base addition to ensure the system is functioning as expected.
Visualizations
Biochemical Pathway of Gluconic Acid Production
Caption: The enzymatic conversion of glucose to gluconic acid by Aspergillus niger.
Logical Flow of a pH Control System
Caption: Decision logic for an automated pH control loop in fermentation.
References
-
El-Enshasy, H. A., El-Sayed, E. A., & El-Kholy, M. M. (2008). Production of Gluconic Acid by Some Local Fungi. Journal of Applied Sciences Research, 4(12), 1735-1743. [Link]
-
Liu, J., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 871313. [Link]
-
Znad, H., et al. (2004). A Kinetic Model for Gluconic Acid Production by Aspergillus niger. Chemical Papers, 58(1), 23-28. [Link]
-
Purane, N. K., et al. (2012). Gluconic Acid Production from Golden Syrup by Aspergillus niger Strain Using Semiautomatic Stirred-Tank Fermenter. Journal of Microbiology, Biotechnology and Food Sciences, 2(1), 259-269. [Link]
-
Znad, H., et al. (2004). Production of gluconic acid from glucose by Aspergillus niger. Chemical Engineering Journal, 99(3), 229-234. [Link]
-
Wikipedia. (n.d.). Aspergillus niger. [Link]
-
Hassan, S. W. M., et al. (2018). Systematic comparison of gluconic acid optimization produced by Aspergillus using raw bioresources. Journal of Radiation Research and Applied Sciences, 11(4), 365-372. [Link]
-
Liu, J., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. National Institutes of Health. [Link]
-
Li, S., et al. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. MDPI. [Link]
-
Weijma, J., et al. (2002). pH control in biological systems using calcium carbonate. PubMed. [Link]
-
Papagianni, M. (2004). Morphological development of Aspergillus niger in submerged citric acid fermentation as a function of the spore inoculum level. Application of neural network and cluster analysis for characterization of mycelial morphology. Microbial Cell Factories, 3, 1. [Link]
-
Vazquez, P., et al. (2001). Enhanced Solubilization of Iron and Calcium phosphates by Aspergillus niger by the Addition of Alcohols. ResearchGate. [Link]
-
Belmessikh, A., et al. (2013). Kinetic of pH during fermentation by Aspergillus niger on medium based on downgraded dates GHARS and the MECH DEGLA during seven days. ResearchGate. [Link]
-
Omodamiro, O. D., & Etsuyankpa, M. B. (2015). Effect of pH on Glucose Oxidase activity. ResearchGate. [Link]
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
-
Show, P. L., et al. (2015). Overview of citric acid production from Aspergillus niger. Taylor & Francis Online. [Link]
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
-
Anjum Zia, M., et al. (2007). Effect of pH on activity of Aspergillus niger UAF-1 glucose oxidase. ResearchGate. [Link]
-
Singh, O. V., & Kumar, R. (2007). Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology, 45(4), 416-424. [Link]
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
- This reference could not be fully verified for direct support of the content.
-
Müller, H. M. (1975). Synthesis of glucose oxidase and catalase by Aspergillus niger in resting cell culture system. European Journal of Applied Microbiology and Biotechnology, 1(2), 111-120. [Link]
- This reference could not be fully verified for direct support of the content.
-
Bankar, S. B., et al. (2009). Glucose oxidase from Aspergillus niger: Production, characterization and immobilization for glucose oxidation. Biotechnology and Bioprocess Engineering, 14(4), 387-394. [Link]
- This reference could not be fully verified for direct support of the content.
Sources
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 6. chempap.org [chempap.org]
- 7. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 8. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. pH control in biological systems using calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Synthesis of glucose oxidase and catalase by Aspergillus niger in resting cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphological development of Aspergillus niger in submerged citric acid fermentation as a function of the spore inoculum level. Application of neural network and cluster analysis for characterization of mycelial morphology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Gluconic Acid
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, technically grounded framework for the proper disposal of gluconic acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that our disposal practices are not only compliant but also scientifically sound and inherently safe.
Hazard Assessment and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the material's hazard profile is essential. Gluconic acid (typically handled as a ~50% aqueous solution) is classified as a skin and eye irritant. While not considered a hazardous chemical for transport by OSHA, direct contact can cause irritation.[1][2]
1.1 Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. All personnel handling gluconic acid, regardless of concentration or quantity, must wear the following:
-
Eye Protection: Chemical safety goggles are required. For larger volumes where splashing is a risk, a full face shield should be worn in conjunction with goggles.[3]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[3]
-
Protective Clothing: A standard lab coat is required to prevent contamination of personal clothing.[3]
1.2 First Aid in Case of Exposure
In the event of accidental contact, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting.[1][4]
The Core Disposal Principle: Neutralization
Gluconic acid is a weak organic acid. The foundational principle for its disposal is neutralization . This chemical process converts the acid into a neutral salt and water, rendering it non-corrosive and safe for subsequent disposal, provided no other hazardous contaminants are present.[5][6][7]
Why Neutralize? Directly disposing of acidic waste into the sanitary sewer is prohibited by regulations that govern Publicly Owned Treatment Works (POTWs).[8][9] Acidic discharges can cause corrosive damage to plumbing infrastructure and disrupt the biological processes essential for wastewater treatment.[9] Federal regulations explicitly prohibit discharges with a pH lower than 5.0 unless the treatment facility is specifically designed to handle them.[9][10] Neutralization to a pH between 6.0 and 9.0 ensures compliance and protects our shared water treatment systems.[5][6][11]
Standard Operating Procedures (SOPs) for Disposal
The following protocols provide step-by-step guidance for managing different gluconic acid waste scenarios.
SOP 1: Disposal of Aqueous Gluconic Acid Solutions (Bulk Waste)
This procedure is for uncontaminated aqueous solutions of gluconic acid.
Materials:
-
Appropriate PPE (goggles, gloves, lab coat)
-
Large, chemical-resistant container (e.g., polyethylene bucket)
-
Stir bar and stir plate (or manual stirring rod)
-
Neutralizing agent: 5% Sodium Bicarbonate (NaHCO₃) solution is recommended for its mild reactivity and visual cue (effervescence). A 5% Sodium Hydroxide (NaOH) solution can also be used but requires greater caution due to its higher causticity and potential for a more vigorous exothermic reaction.
-
pH meter or pH test strips
Procedure:
-
Work in a Ventilated Area: Perform all neutralization steps in a fume hood.[11][12]
-
Dilution (If Concentrated): If working with a highly concentrated solution, it is prudent to first dilute it by slowly adding the acid to cold water in the waste container. Aim for a concentration below 10%.[11][13] This helps manage the heat generated during neutralization.
-
Prepare for Neutralization: Place the container with the diluted gluconic acid solution on a stir plate and add a stir bar. Begin gentle stirring.
-
Slowly Add Neutralizing Agent: Carefully and slowly, add the 5% sodium bicarbonate solution to the stirring acidic waste.[5] The reaction will produce carbon dioxide gas (effervescence), providing a visual indicator of the neutralization process. Add the base in small increments to control the reaction rate and prevent excessive foaming or splashing.
-
Monitor the pH: Periodically pause the addition of the base and check the solution's pH using a calibrated pH meter or test strips.[5][11]
-
Achieve Neutral pH: Continue adding the neutralizing agent until the pH of the solution is stable within a neutral range (typically between 6.0 and 9.0).[6][11]
-
Final Disposal: Once the solution is confirmed to be neutral and contains no other regulated hazardous materials (e.g., heavy metals), it can be safely discharged into the sanitary sewer, followed by flushing with a copious amount of water (at least a 20-fold excess).[5][6]
SOP 2: Management of Spills
For accidental releases, the immediate priority is to contain and clean the spill safely.
Procedure:
-
Ensure Safety: Alert personnel in the immediate area. Ensure proper PPE is worn before approaching the spill.
-
Contain the Spill: For larger spills, create a dike around the spill using an inert, absorbent material such as sand, vermiculite, or a universal acid binder to prevent it from spreading.[4]
-
Absorb the Liquid: Cover and absorb the spill with the inert material.[4]
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, chemical-resistant waste container.[4][7] Do not mix this waste with other materials.
-
Decontaminate the Area: Clean the spill surface with soap and water.
-
Dispose of Contaminated Materials: The sealed container with the absorbed gluconic acid should be disposed of through your institution's hazardous waste management program. All contaminated PPE should also be disposed of properly.
Gluconic Acid Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate disposal path for gluconic acid waste.
Caption: Decision workflow for gluconic acid waste disposal.
Regulatory and Compliance Overview
The final authority on waste disposal rests with local, state, and federal regulations. While gluconic acid itself is not typically classified as a hazardous waste by the EPA, the responsibility for correct classification and disposal lies with the waste generator.[14]
| Parameter | Guideline / Limit | Rationale & Authoritative Source |
| pH for Drain Disposal | 5.5 - 9.5 (local limits may vary) | To prevent corrosion of infrastructure and interference with POTW biological treatment.[6][9][10] |
| Contaminants | No heavy metals or other listed hazardous chemicals | Mixtures must be treated as hazardous waste if they contain regulated substances, regardless of the gluconic acid's status.[5] |
| Disposal Method | Neutralization followed by drain disposal (if pure) | Corrosivity is a characteristic that may be treated by generators on-site without a specific EPA permit.[6] |
| Spill Residue | Dispose as solid hazardous waste via EHS | Absorbed chemical waste must be containerized and managed through a licensed hazardous waste disposal service.[4][7] |
Always consult your institution's Environmental Health and Safety (EHS) department and your local POTW for specific discharge limits and requirements in your area. [8][15]
References
- Spectrum Chemical. (2021, December 15). SAFETY DATA SHEET: D-GLUCONIC ACID, 50 PERCENT AQUEOUS SOLUTION.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- U.S. Environmental Protection Agency. (2025, August 25). Pretreatment Standards and Requirements-Local Limits.
- Aldrich. (2025, April 24). SAFETY DATA SHEET: D-Gluconic acid solution.
- University of British Columbia Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal.
- King County, Washington. Wastewater discharge limits and regulations.
- U.S. Environmental Protection Agency. Disposal Guidance.
- Carl ROTH. (2024, March 3). Safety Data Sheet: Gluconic acid sodium salt.
- Cole-Parmer. Material Safety Data Sheet - Gluconic Acid, 50 wt% Solution in Water.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- U.S. Environmental Protection Agency. (2025, September 12). Pretreatment Standards and Requirements-General and Specific Prohibitions.
- Fisher Scientific. (2010, March 8). Gluconic acid, 50 wt% solution in water - SAFETY DATA SHEET.
- Valudor Products. Safety Data Sheet: Gluconic acid, 50 % solution.
- Google Patents. (1974). Process for the preparation of an aqueous solution of gluconic acid and a water-soluble gluconate by submerged fermentation of glucose.
- City of Houston. Industrial and Pretreatment FAQ's.
- Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide.
- Conn Maciel Carey LLP. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Merck Millipore. Tips for Collecting and Neutralizing Laboratory Waste.
- Occupational Safety and Health Administration. Acid and Caustic Solutions.
- New York State Department of Environmental Conservation. Sewage Pollution Right To Know.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Kansas State University. Although technically not waste minimization, neutralization of strong acids and bases can....
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. valudor.com [valudor.com]
- 5. Lab methods [zoology.ubc.ca]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. houstonpublicworks.org [houstonpublicworks.org]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. epfl.ch [epfl.ch]
- 14. epa.gov [epa.gov]
- 15. Wastewater discharge limits and regulations - King County, Washington [kingcounty.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
